molecular formula C16H14O5 B1667509 Brasilin CAS No. 474-07-7

Brasilin

Cat. No.: B1667509
CAS No.: 474-07-7
M. Wt: 286.28 g/mol
InChI Key: UWHUTZOCTZJUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,11b-dihydro-6H-indeno[2,1-c][1]benzopyran-3,6a,9,10-tetrol is a 1-benzopyran.
Brasilin has been reported in Alpinia japonica, Haematoxylum, and Biancaea sappan with data available.

Properties

IUPAC Name

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUTZOCTZJUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-07-7
Record name Brazilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brazilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural homoisoflavonoid compound predominantly isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto.[1][2] Traditionally used in folk medicine for its anti-inflammatory properties, recent scientific investigations have unveiled its multifaceted pharmacological activities, positioning it as a compound of significant interest for drug development.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer, anti-inflammatory, and antioxidant effects, with a focus on its impact on key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, primarily by modulating critical signaling pathways involved in cell proliferation, inflammation, and apoptosis. The principal mechanisms include the induction of apoptosis, cell cycle arrest, and the regulation of inflammatory and oxidative stress responses.

Anti-Cancer Activity

The anti-cancer properties of this compound are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines.[1][3]

Induction of Apoptosis

This compound triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of caspases. In human glioblastoma U87 cells, this compound treatment leads to a decrease in the expression of pro-caspase-3 and pro-caspase-7, and a subsequent increase in their cleaved, active forms.[4] This activation of executioner caspases results in the cleavage of crucial cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Furthermore, in non-small cell lung carcinoma (NSCLC) A549 cells, this compound has been shown to upregulate the expression of p53, a key tumor suppressor protein, which in turn activates the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3.[5] The modulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, further indicates this compound's role in promoting the mitochondrial-dependent pathway of apoptosis.[3]

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, including multiple myeloma and non-small cell lung cancer.[3][6] This arrest is associated with the modulation of key cell cycle regulatory proteins. This compound treatment leads to the decreased expression of cyclin-dependent kinases (CDKs) such as cyclin D1, cyclin B1, and cyclin E.[3] Concurrently, it upregulates the expression of CDK inhibitors p21 and p27, which play a crucial role in halting cell cycle progression.[3] In NSCLC cells, this compound-induced G2/M arrest is specifically characterized by a decrease in Cyclin B1 and an increase in p21 expression.[6]

Anti-Inflammatory Activity

This compound and its oxidized derivative, brazilein, exhibit potent anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response, notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, brazilein has been shown to suppress the inflammatory response by inactivating the IRAK4-NF-κB pathway.[7] It decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), leading to the suppression of IκB Kinase (IKK) activation.[7] This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8] The inhibition of NF-κB activation ultimately leads to the downregulation of pro-inflammatory cytokines such as IL-1β, MCP-1, MIP-2, and IL-6, as well as inflammatory enzymes like iNOS and COX-2.[7]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades of kinases including JNK, ERK, and p38, is another critical regulator of inflammation. Brazilein has been shown to inhibit the phosphorylation of JNK, ERK, and p38 MAPKs in LPS-induced macrophage cells.[9][10] The suppression of IRAK4 by brazilein contributes to the inactivation of these MAPK signaling pathways.[7]

Other Key Signaling Pathways

Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and proliferation. In human colon cancer SW480 cells, this compound has been found to reduce the phosphorylation of mTOR in a dose- and time-dependent manner.[11][12] This inhibition of the mTOR signaling pathway contributes to this compound's anti-cancer effects by inducing apoptosis.[11]

Activation of the STING Pathway

Recent studies have highlighted a novel mechanism of this compound's anti-cancer activity through the activation of the Stimulator of Interferon Genes (STING) pathway in non-small cell lung cancer (NSCLC) cells.[6] this compound treatment significantly activates the STING/TBK1/IRF3 pathway, leading to the upregulation of chemokines such as CXCL10, CXCL9, and CCL5.[6] This activation of the STING pathway is implicated in this compound-induced apoptosis and suggests a potential role for this compound in modulating the tumor microenvironment and anti-tumor immunity.[6]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung Cancer43 µg/mL (~150 µM)Not Specified[5]
U87Glioblastoma~20-4024[4]
SW480Colon CancerNot Specified-[11]
U266Multiple MyelomaNot Specified-[3]
MDA-MB-231Breast Cancer<2048[13]
MCF7Breast Cancer<4048[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins, e.g., cleaved caspase-3, PARP, p-JNK, p-mTOR, p-STING)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Primary Antibodies for this compound Mechanism of Action Studies:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p53

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27

  • NF-κB Pathway: p-IKKα/β, IκBα, p-p65, p65, IRAK4

  • MAPK Pathway: p-JNK, JNK, p-ERK, ERK, p-p38, p38

  • mTOR Pathway: p-mTOR, mTOR, p-p70S6K, p70S6K

  • STING Pathway: p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations and time points.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations and time points.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Brasilin_Anti_Inflammatory_Pathway cluster_LPS LPS Stimulation cluster_this compound This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 This compound This compound This compound->IRAK4 Inhibits IKK IKK IRAK4->IKK MAPK MAPK (JNK, ERK, p38) IRAK4->MAPK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_p65->Pro_inflammatory_Cytokines Transcription iNOS_COX2 iNOS, COX-2 NFkB_p65->iNOS_COX2 Transcription IkBa->NFkB_p65 Inhibits MAPK->Pro_inflammatory_Cytokines Transcription Brasilin_Apoptosis_Pathway cluster_Intrinsic Intrinsic Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates PARP PARP Caspase3_7->PARP Cleaves Apoptosis Apoptosis Caspase3_7->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis Brasilin_Cell_Cycle_Arrest This compound This compound p21_p27 p21/p27 This compound->p21_p27 Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 p21_p27->CyclinB1_CDK1 Inhibits M_Phase M Phase CyclinB1_CDK1->M_Phase Promotes G2_Phase G2 Phase Brasilin_STING_Pathway This compound This compound STING STING This compound->STING Activates TBK1 TBK1 STING->TBK1 Activates Apoptosis Apoptosis STING->Apoptosis IRF3 IRF3 TBK1->IRF3 Phosphorylates Chemokines Chemokines (CXCL9, CXCL10, CCL5) IRF3->Chemokines Transcription Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Various Concentrations & Timepoints) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_FACS Apoptosis Analysis (Annexin V/PI FACS) Treatment->Apoptosis_FACS CellCycle_FACS Cell Cycle Analysis (PI FACS) Treatment->CellCycle_FACS Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_FACS->Data_Analysis CellCycle_FACS->Data_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism Data_Analysis->Conclusion

References

The Chemical Architecture of Brazilin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Biological Interactions of a Prominent Natural Isoflavonoid

Introduction

Brazilin is a naturally occurring homoisoflavonoid pigment that has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] Historically valued as a potent red dye extracted from the heartwood of trees belonging to the Fabaceae family, such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood), its applications have expanded into the realms of medicine and biomedical research.[1][3] This technical guide serves to provide a comprehensive overview of the chemical structure of brazilin, its physicochemical properties, methods of isolation and synthesis, and its intricate interactions with biological systems, with a particular focus on its anti-inflammatory mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Brazilin is a tetracyclic compound with a homoisoflavonoid skeleton.[1] Its systematic IUPAC name is (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol.[4] The molecule possesses a catechol moiety and a tertiary alcohol, which are crucial for its biological activities, including its antioxidant properties.[1][4] A key characteristic of brazilin is its susceptibility to oxidation. In the presence of air and light, it readily converts to its quinone derivative, brazilein (C₁₆H₁₂O₅), which is responsible for the characteristic red color of brazilwood dye.[1] Brazilin itself is a nearly colorless or pale yellow crystalline solid.[1][5][6]

The chemical and physical properties of brazilin are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[1][4][7]
Molecular Weight 286.28 g/mol [1][4][7]
IUPAC Name (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[3][4]
CAS Number 474-07-7[4][7]
Appearance Nearly colorless to amber-yellow crystalline solid[1][5]
Melting Point Decomposes above 130°C[5][6]
Solubility Soluble in water, ethanol, ether, and DMSO[5][7][8]
Synonyms Brasilin, (+)-Brazilin, Natural Red 24, C.I. 75280[4][9]
Oxidation of Brazilin to Brazilein

The conversion of brazilin to the intensely colored brazilein is a critical chemical transformation. This oxidation reaction involves the loss of two hydrogen atoms from the catechol moiety, leading to the formation of a quinone structure. This process is responsible for the historical use of brazilwood as a textile dye.

G Oxidation of Brazilin to Brazilein Brazilin Brazilin (C₁₆H₁₄O₅) (Nearly Colorless) Brazilein Brazilein (C₁₆H₁₂O₅) (Red Pigment) Brazilin->Brazilein Oxidation (Air, Light)

Caption: The oxidation pathway of brazilin to its colored derivative, brazilein.

Spectroscopic Data

The structural elucidation of brazilin has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, allowing for the precise assignment of the molecular structure.

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Position δ (ppm)
16.80 (d, J = 8.5 Hz)
26.65 (dd, J = 8.5, 2.5 Hz)
46.62 (d, J = 2.5 Hz)
64.25 (d, J = 11.5 Hz), 3.95 (d, J = 11.5 Hz)
73.05 (d, J = 15.5 Hz), 2.85 (d, J = 15.5 Hz)
86.45 (s)
114.75 (s)
11a-
12a-
OH-38.50 (s)
OH-98.20 (s)
OH-108.10 (s)
OH-6a5.20 (s)

Note: The provided NMR data is a representative compilation from literature sources. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Extraction and Purification of Brazilin from Caesalpinia sappan

This protocol describes a common method for the extraction and purification of brazilin from the heartwood of Caesalpinia sappan.

1. Extraction:

  • The dried heartwood of C. sappan is ground into a fine powder.

  • The powdered material is then subjected to Soxhlet extraction or maceration with 95% ethanol for a specified period, often optimized for maximum yield (e.g., 2 hours at 95°C).

  • The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

  • The crude extract is dissolved in an appropriate solvent and subjected to column chromatography. A macroporous resin column is often used for initial purification.

  • The column is eluted with a gradient of ethanol in water (e.g., starting with 35% v/v ethanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing brazilin.

  • Fractions rich in brazilin are pooled and may be subjected to further purification steps, such as Sephadex or silica gel column chromatography, if necessary.

  • The final purified brazilin is obtained after solvent evaporation and can be recrystallized from a suitable solvent system.

G Extraction and Purification Workflow for Brazilin cluster_extraction Extraction cluster_purification Purification Start C. sappan Heartwood Grinding Grinding Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chroma Column Chromatography (Macroporous Resin) Crude_Extract->Column_Chroma Fraction_Collection Fraction Collection & HPLC Analysis Column_Chroma->Fraction_Collection Pooling Pooling of Brazilin-rich Fractions Fraction_Collection->Pooling Final_Purification Further Purification (Optional) Pooling->Final_Purification Pure_Brazilin Purified Brazilin Final_Purification->Pure_Brazilin

Caption: A generalized workflow for the extraction and purification of brazilin.

Total Synthesis of Brazilin

Several total synthesis routes for brazilin have been developed. A notable approach achieves the synthesis in 9 steps with a high overall yield. Key reactions in this synthesis include:

  • Mitsunobu coupling: To form a key carbon-oxygen bond.

  • In(III)-catalyzed alkyne-aldehyde metathesis: For the rapid construction of the core skeleton of brazilin.

  • Acid-catalyzed cyclization: To form the heterocyclic ring system.

  • Asymmetric dihydroxylation: To introduce the chiral hydroxyl groups, allowing for the enantioselective synthesis of (+)-brazilin.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of brazilin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

1. Reagent Preparation:

  • A stock solution of DPPH radical in ethanol or methanol is prepared to a specific concentration (e.g., 0.3 mM).

  • A series of dilutions of brazilin in the same solvent are prepared at various concentrations.

2. Assay Procedure:

  • A fixed volume of the DPPH solution is mixed with the brazilin solutions of different concentrations.

  • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the brazilin sample.

  • The EC₅₀ value (the concentration of brazilin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of brazilin. A lower EC₅₀ value indicates higher antioxidant activity.

Biological Activities and Mechanism of Action

Brazilin exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] Its anti-inflammatory properties are of particular interest and are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of brazilin is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In response to inflammatory stimuli like lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brazilin has been shown to interfere with this cascade at multiple points. Studies have demonstrated that brazilin can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. Furthermore, some evidence suggests that brazilin can also inhibit the catalytic activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By inhibiting the NF-κB pathway, brazilin effectively downregulates the production of inflammatory mediators.

G Inhibition of NF-κB Signaling by Brazilin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Release Proteasome Proteasomal Degradation IkBa_p->Proteasome DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Inflammation Transcription Brazilin Brazilin Brazilin->IKK Inhibition Brazilin->IkBa_p Inhibition of Phosphorylation

Caption: The inhibitory effect of brazilin on the canonical NF-κB signaling pathway.

Conclusion

Brazilin stands out as a natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its journey from a traditional dye to a molecule of significant pharmacological interest underscores the importance of natural products in modern drug discovery. The detailed understanding of its chemical properties, coupled with established protocols for its extraction, synthesis, and analysis, provides a solid foundation for further research. The elucidation of its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway, opens up avenues for the development of novel anti-inflammatory and therapeutic agents. This guide provides the essential technical information for scientists and researchers to explore the full potential of brazilin in their respective fields.

References

The Biological Activity of Brasilin Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilin, a natural red pigment extracted from the heartwood of Caesalpinia sappan L., has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antibacterial, and anticancer properties of this compound-rich extracts. Detailed experimental protocols for the isolation of this compound and the evaluation of its bioactivities are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, diarrhea, and skin infections. The primary bioactive compound responsible for many of its therapeutic effects is this compound, a homoisoflavonoid.[1] Modern pharmacological research has begun to scientifically validate these traditional uses, revealing a broad spectrum of biological activities.[2] This guide aims to consolidate the current scientific knowledge on this compound extract, with a focus on its quantitative biological data, the experimental methods used to ascertain this data, and the molecular pathways through which it exerts its effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and this compound-rich extracts from various studies. These values provide a comparative measure of its potency across different biological assays.

Table 1: Antioxidant Activity of this compound Extract
AssayTest SubstanceEC50/IC50 (µg/mL)Reference
DPPH Radical ScavengingThis compound-rich Extract (BRE)6.2[3]
DPPH Radical ScavengingPure this compound5.6[3]
β-carotene BleachingThis compound-rich Extract (BRE)60.5[3][4][5]
β-carotene BleachingPure this compound52.1[3][4][5]
DPPH Radical ScavengingMacerated C. sappan Extract2880 ± 10[6]
ABTS Radical ScavengingMacerated C. sappan Extract320 ± 10[6]
DPPH Radical ScavengingPure this compound0.067[7]
DPPH Radical ScavengingC. sappan Drink (Water Blanching & Cabinet Drying)98.99[1]
Table 2: Anti-inflammatory Activity of this compound Extract
AssayTest SubstanceConcentrationInhibition (%)Reference
Protein DenaturationThis compound-rich Extract (BRE)0.1 µg/mL54.1[3][4][5]
Protein DenaturationPure this compound0.1 µg/mL46.8[3][4][5]
Protein DenaturationCrude Sappanwood Extract (CSE)0.1 µg/mL61.9[3][4][5]
Table 3: Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µg/mL)Reference
A549Non-Small Cell Lung Carcinoma43[8][9]
4T1Breast Cancer3.7 µM
MCF-7Breast Cancer7.23 µmol/L (Brazilein)
Table 4: Antibacterial Activity of this compound Extract (MIC/MBC in µg/mL)
BacteriaTest SubstanceMIC (µg/mL)MBC (µg/mL)Reference
Gram-positive bacteriaThis compound-rich Extract (BRE)62.5-125125[3][4][5]
Gram-negative bacteriaThis compound-rich Extract (BRE)250-500250-500[3][4][5]
Gram-positive bacteriaPure this compound31.3-25062.5-250[3]
Gram-negative bacteriaPure this compound--[3]
S. aureus, E. coli, S. enteritidis, V. parahaemolyticusC. sappan Extract (70% EtOH, 70°C)200 (inhibited 100% growth at 24h)-[10]
Antibiotic-resistant bacteria (MRSA, VRE, etc.)Pure this compound4-32-[10]

Experimental Protocols

This section details the methodologies for the extraction of this compound and the key assays used to evaluate its biological activities.

Extraction of this compound from Caesalpinia sappan

A common method for isolating this compound from the heartwood of C. sappan involves solvent extraction followed by purification.

  • Maceration:

    • The dried and powdered heartwood of C. sappan is macerated in 100% methanol for 24 hours.

    • The mixture is then filtered. This process is typically repeated three times.

    • The collected filtrate is concentrated using a rotary evaporator at 40°C to yield a solid extract.

    • Further purification can be achieved through serial partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water-saturated butanol). The ethyl acetate fraction is often enriched with this compound.[3]

  • Workflow for this compound Extraction and Purification:

    G A C. sappan Heartwood Powder B Maceration with Methanol (3x) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Methanolic Extract D->E F Serial Partitioning (n-hexane, ethyl acetate, butanol) E->F G Ethyl Acetate Fraction (Brazilin-rich) F->G H Further Purification (e.g., Column Chromatography) G->H I Pure Brazilin H->I

    Workflow for this compound extraction and purification.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare various concentrations of the this compound extract in a suitable solvent.

  • Assay Procedure:

    • To a fixed volume of the DPPH solution, add different volumes of the plant extract solutions to achieve a range of final concentrations.

    • A control is prepared with the solvent instead of the plant extract.

    • The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentration.

Anticancer Activity Assay

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture and Treatment:

    • Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound extract and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a further period (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement and Calculation:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Activity Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

  • Preparation of Inoculum and Extract Dilutions:

    • A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

    • Serial dilutions of the this compound extract are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • Determination of MIC and MBC:

    • The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

    • To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Signaling Pathways Modulated by this compound Extract

This compound extract exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Anti-inflammatory Effect via NF-κB Pathway Inhibition

This compound's derivative, brazilein, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is proposed that brazilein interferes with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[11][12]

G cluster_0 Cytoplasm Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation NF-κB Nuclear Translocation->Pro-inflammatory Gene Transcription e.g., TNF-α, IL-6 Brazilin Brazilin Brazilin->IKK Complex Inhibition

Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Effect via Induction of Intrinsic Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. It upregulates the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[8][9][13][14]

G Brazilin Brazilin p53 p53 Brazilin->p53 Upregulation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 activation Caspase-9 activation Apoptosome Formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Induction of intrinsic apoptosis by this compound.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. This compound has been shown to modulate this pathway, contributing to its anticancer effects. It is suggested that this compound can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the inhibition of downstream signaling and ultimately promoting apoptosis.[15]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Brazilin Brazilin Brazilin->Akt Inhibition Brazilin->mTOR Inhibition

Modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound extract from Caesalpinia sappan L. exhibits a remarkable range of biological activities, supported by a growing body of scientific evidence. Its antioxidant, anti-inflammatory, antibacterial, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological potential of this compound. Elucidation of its mechanisms of action, particularly its interactions with key signaling pathways, will be crucial in translating its therapeutic promise into clinical applications. Future studies should focus on in vivo efficacy, safety profiles, and the potential for synergistic effects with existing therapies.

References

Spectroscopic Properties of Brasilin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural red pigment extracted from the heartwood of various species of Caesalpinia, notably Caesalpinia sappan L. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its mechanisms of action in biological systems. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and visual representations of analytical workflows.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of this compound, as well as for studying its stability and interactions. The absorption spectrum of this compound is characterized by distinct peaks in both the ultraviolet and visible regions, which are influenced by the solvent and pH.

Quantitative Data
Solventλmax (nm)Reference
DMSO276, 446, 541
Aqueous Solution (complexed with Al3+)509
Methanolic Extract250-300

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound standard

  • Spectrophotometric grade solvent (e.g., DMSO, ethanol, methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound by accurately weighing a small amount of the standard and dissolving it in the chosen solvent to a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 800 nm).

    • Use the solvent as a blank to zero the instrument.

  • Measurement:

    • Rinse the quartz cuvette with the this compound solution to be measured.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Quantitative Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignmentReference
6.50 - 7.15mAromatic protons
4.12, 4.39-Carbinolic protons

Table 2: ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignmentReference
144.6C9 (bonded to a hydroxyl group)

Table 3: ¹³C NMR Chemical Shift for a Key Carbon in this compound.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-25 mg for ¹H, higher for ¹³C)

  • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the appropriate volume of deuterated solvent (typically 0.5 - 0.7 mL).

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

    • Transfer the clear solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition:

    • Acquire the Free Induction Decay (FID).

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns can further aid in structural elucidation.

Quantitative Data
Ionm/zTechniqueReference
[M]+284.0678HRMS (EI)

Table 4: High-Resolution Mass Spectrometry Data for this compound's oxidized form, Brazilein. The molecular ion of this compound is expected at a different m/z.

Experimental Protocol

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

  • This compound sample

  • Solvent for sample introduction (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, EI-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the parameters for the chosen ionization source (e.g., spray voltage and capillary temperature for ESI).

    • Set the mass analyzer to scan over an appropriate m/z range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic separation technique like HPLC.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Determine the m/z value of the molecular ion peak.

    • Use the accurate mass measurement to calculate the elemental composition.

    • Analyze the fragmentation pattern (if any) to gain further structural information.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Spectrophotometric Grade Solvent A->B C Prepare Dilutions B->C D Set Spectrophotometer Parameters C->D Transfer to Cuvette E Blank with Solvent D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Generate Spectrum Plot G->H

UV-Vis Spectroscopy Workflow for this compound Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve this compound in Deuterated Solvent B Filter if Necessary A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference and Analyze Spectrum H->I

NMR Spectroscopy Workflow for this compound Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Dilute Solution of this compound D Introduce Sample A->D B Calibrate Mass Spectrometer C Set Ionization and Analyzer Parameters B->C C->D E Acquire Mass Spectrum D->E F Determine m/z of Molecular Ion E->F G Calculate Elemental Composition F->G H Analyze Fragmentation Pattern G->H

Mass Spectrometry Workflow for this compound Analysis.

Biological Signaling

While a complete, detailed signaling pathway for this compound is still under investigation, studies have shown its involvement in several key cellular processes. This compound has been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms for its anticancer activity is its potential to act as an iron chelator. Cancer cells often have a high demand for iron, and by sequestering intracellular iron, this compound may disrupt iron-dependent cellular processes, leading to cell cycle arrest and apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

The spectroscopic techniques outlined in this guide are indispensable for the comprehensive analysis of this compound. UV-Vis spectroscopy provides a rapid method for quantification and stability assessment. NMR spectroscopy is crucial for unambiguous structure determination. Mass spectrometry offers precise molecular weight and formula information. The provided data and protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential therapeutic applications of this compound.

Brasilin solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Brasilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a natural red pigment and bioactive compound, in various solvents. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility of this compound

The solubility of this compound is crucial for its extraction, purification, and application in research and drug development. The following table summarizes the available quantitative solubility data for this compound in different solvents.

SolventChemical FormulaSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Citation(s)
Dimethyl Sulfoxide (DMSO)C₂H₆OS57199.125[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥8.6Not SpecifiedNot Specified[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OS2Not SpecifiedNot Specified[3]
Ethanol (EtOH)C₂H₅OH≥28.6Not SpecifiedNot Specified[2]
WaterH₂OInsolubleNot SpecifiedNot Specified[2]
WaterH₂OSolubleNot SpecifiedNot Specified[4]
EthanolC₂H₅OHSolubleNot SpecifiedNot Specified[4]
Diethyl Ether(C₂H₅)₂OSolubleNot SpecifiedNot Specified[4]

Note: The conflicting reports on water solubility ("Insoluble" vs. "Soluble") may be due to differences in experimental conditions, such as pH and temperature, or the use of different purity grades of this compound. Further investigation into the pH-dependent aqueous solubility is recommended.

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8] This protocol is adapted for the determination of this compound solubility.

2.1. Objective

To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

2.2. Materials

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, phosphate buffer at various pH, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.3. Procedure

  • Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use buffers of specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[9][10]

  • Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10] Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.

  • Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the saturated solution with the solvent to a concentration within the linear range of the analytical method to prevent precipitation.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or Molarity (M).

Visualization of Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

This compound has been shown to exert its biological effects through various signaling pathways, including the induction of apoptosis in cancer cells and the inhibition of inflammatory responses.

This compound This compound mTOR mTOR (Phosphorylation ↓) This compound->mTOR Inhibits HO1 HO-1 (Expression ↓) This compound->HO1 Downregulates p53 p53 (Expression ↑) This compound->p53 Upregulates mTOR->HO1 Regulates Bax Bax (Expression ↑) p53->Bax Activates Bcl2 Bcl-2 (Expression ↓) p53->Bcl2 Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Activation ↑) CytC->Casp9 Casp3 Caspase-3 (Activation ↑) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.[11][12][13][14]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IKK IKK IRAK4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Inflam_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Inflam_genes Induces This compound This compound This compound->IRAK4 Inhibits start Start: Caesalpinia sappan Heartwood maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection hplc_analysis Purity Analysis (e.g., HPLC) fraction_collection->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

References

A Historical and Technical Guide to Brasilin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical use of brasilin, a natural dye derived from the heartwood of various trees, in biological staining. While less common than its close chemical relative, hematoxylin, this compound has a rich history as a nuclear stain, imparting a distinct red color to cell nuclei. This document provides a comprehensive overview of its historical applications, detailed experimental protocols, and the underlying chemical principles of this compound-based staining.

Introduction to this compound: A Historical Perspective

This compound is a colorless compound that, upon oxidation, transforms into the red dye brazilein.[1][2][3] Its use as a textile dye dates back centuries, but its application in histology gained traction in the late 19th and early 20th centuries as an alternative to carmine and hematoxylin.[4][5][6] Structurally similar to hematoxylin, this compound differs by only one hydroxyl group, a subtle distinction that results in a vibrant red nuclear stain instead of the blue-purple hues produced by hematoxylin.[1][3]

Historically, this compound was employed in various staining techniques, often in conjunction with a metal mordant, most commonly aluminum or iron, to facilitate its binding to chromatin in the cell nucleus.[1][3][4] While it never achieved the widespread popularity of hematoxylin, it was a valuable tool for researchers seeking differential staining and polychromatic effects.[4]

The Chemistry of this compound Staining

The staining mechanism of this compound is a two-step process involving oxidation and chelation.

Step 1: Oxidation this compound, in its natural state, is not a dye. To become an effective stain, it must be oxidized to brazilein. This can be achieved through natural ripening (exposure to air and light) or, more commonly in histological practice, through the addition of a chemical oxidizing agent such as sodium iodate.[3]

Step 2: Mordanting and Chelation Brazilein itself has a weak affinity for tissue components. To effectively stain nuclei, a mordant is required. Mordants are typically metal salts, with aluminum and iron salts being the most historically significant for this compound staining. The brazilein molecule acts as a ligand, forming a coordination complex with the metal ion. This positively charged brazilein-metal complex then binds to the negatively charged phosphate groups of the DNA in the chromatin, resulting in the characteristic red staining of the nucleus.[1]

G This compound This compound (Colorless Precursor) Oxidation Oxidation (e.g., Sodium Iodate) This compound->Oxidation Brazilein Brazilein (Red Dye) Oxidation->Brazilein Complex Brazilein-Metal Complex (Positively Charged) Brazilein->Complex Chelation Mordant Metal Mordant (e.g., Al³⁺, Fe³⁺) Mordant->Complex Chromatin Chromatin (DNA) (Negatively Charged) Complex->Chromatin Ionic Bonding StainedNucleus Stained Nucleus (Red) Chromatin->StainedNucleus G start Start (Deparaffinized and Hydrated Sections) stain Stain in Harris-Based This compound Solution (5-10 minutes) start->stain rinse1 Rinse in Distilled Water stain->rinse1 bluing Blue in Scott's Tap Water Substitute (or other mild alkaline solution) rinse1->bluing rinse2 Rinse in Distilled Water bluing->rinse2 counterstain Counterstain (e.g., Eosin) rinse2->counterstain dehydrate Dehydrate through graded alcohols counterstain->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with coverslip clear->mount end End mount->end

References

The Discovery and Isolation of Brazilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brazilin is a naturally occurring red pigment classified as a homoisoflavonoid.[1] It is the primary active compound found in the heartwood of trees from the Caesalpinia genus, notably Caesalpinia sappan (Sappanwood) found in Southeast Asia and Caesalpinia echinata (Brazilwood) from Brazil.[1][2][3] For centuries, brazilin has been utilized as a potent dyeing agent for textiles and as a key ingredient in traditional and folk medicines across Asia.[2][4] This technical guide provides a comprehensive overview of the historical discovery, detailed isolation and purification protocols, quantitative analysis, and elucidated signaling pathways of brazilin, tailored for researchers, scientists, and professionals in drug development.

Historical Discovery and Structural Elucidation

The use of brazilin-containing woods for dyeing and medicinal purposes dates back to at least the 2nd century BC in Asia.[2] However, it was the Portuguese discovery of vast quantities of Brazilwood in the 16th century that led to its widespread use in Europe.[2] The country of Brazil was even named after this valuable wood.[5]

The scientific investigation into the chemical constituents of these woods began much later. The primary coloring agent, brazilin, is nearly colorless itself and oxidizes upon exposure to air to form the red-colored compound, brazilein.[4] The elucidation of brazilin's chemical structure was a significant endeavor in the field of natural product chemistry. Its molecular formula is C₁₆H₁₄O₅.[1] Modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been instrumental in confirming its complex tetracyclic structure.[6][7][8]

Experimental Protocols for Isolation and Purification

The isolation of brazilin from its natural sources involves several stages, from extraction to purification. The following protocols are based on established methodologies in the scientific literature.

Extraction

a. Maceration: This is a common and straightforward method for extracting brazilin.

  • Protocol:

    • Obtain the heartwood of Caesalpinia sappan and grind it into a fine powder.

    • Suspend the powdered heartwood in 96% ethanol.[9] The ratio of solvent to plant material can vary, but a typical starting point is 10:1 (v/w).

    • Allow the mixture to stand for 24-72 hours at room temperature, with occasional agitation.[9][10] This process is often repeated three times to maximize the extraction yield.[9]

    • After each maceration period, filter the mixture to separate the extract from the solid plant material.

    • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude ethanol extract.

b. Reflux Extraction: This method uses heat to increase the efficiency of the extraction process.

  • Protocol:

    • Place the powdered Caesalpinia sappan heartwood in a round-bottom flask.

    • Add a suitable solvent, such as ethanol or methanol.

    • Heat the mixture to the boiling point of the solvent and maintain it at a gentle reflux for a specified period (e.g., 2 hours).

    • After extraction, cool the mixture and filter it to remove the solid residue.

    • Concentrate the filtrate using a rotary evaporator.

c. Optimization of Extraction: Studies have shown that extraction conditions can be optimized to maximize the yield of brazilin. One study found that an extraction temperature of 95°C for 30 minutes provided the highest brazilin content.[11]

Purification

a. Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases.

  • Protocol:

    • Dissolve the crude extract in a suitable solvent system, such as ethyl acetate and water.

    • Perform a series of extractions to partition the compounds between the organic and aqueous layers. Brazilin tends to have a higher affinity for the ethyl acetate fraction.

b. Column Chromatography: This is a crucial step for isolating brazilin from other co-extracted compounds.

  • Protocol:

    • Pack a chromatography column with a stationary phase, such as silica gel or Sephadex LH-20.[6]

    • Dissolve the crude or partially purified extract in a minimal amount of the mobile phase.

    • Load the sample onto the column and elute with a suitable mobile phase. A common mobile phase for silica gel chromatography is a gradient of chloroform and methanol.[6]

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing brazilin.

    • Combine the pure fractions and evaporate the solvent to obtain isolated brazilin.

c. Centrifugal Partition Chromatography (CPC): This is a one-step isolation method that can yield high-purity brazilin.

  • Protocol:

    • Select a suitable two-phase solvent system, such as ethyl acetate:acetonitrile:water (1:1:2, v/v).[12]

    • Dissolve the ethyl acetate-soluble material in the solvent system.

    • Inject the sample into the CPC instrument and perform the separation according to the manufacturer's instructions.

    • Collect the fractions and identify those containing pure brazilin.

Quantitative Data and Characterization

The yield and purity of isolated brazilin can vary depending on the source material and the methods used. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of brazilin.[13]

Table 1: Quantitative Data for Brazilin Isolation

ParameterValueReference
Purity (Post-purification)> 98%[6]
Brazilin Content in Crude Drug (TLC-densitometry)1.259 ± 0.285 g/100 g[14]
Brazilin Content in Crude Drug (TLC-image analysis)1.256 ± 0.266 g/100 g[14]
Ethanolic Extract Yield15.52 ± 2.13 g/100 g of dried crude drug[14]
HPLC Retention Time6.08 min (under specific conditions)[13]
HPLC Detection Wavelength280 nm[6][13]

Table 2: Spectroscopic Data for Brazilin Characterization

TechniqueKey ObservationsReference
¹H-NMR Aromatic signals between 6.50 and 7.15 ppm; Carbinolic protons at 4.12 and 4.39 ppm.[7][15]
¹³C-NMR Signal at 144.6 ppm assigned to the C9 atom bonded to a hydroxyl group.[7][15]
Mass Spectrometry (MALDI-TOF) Provides the molecular weight and fragmentation pattern for structural confirmation.[6]
FT-IR Shows characteristic vibrational modes for the functional groups present in the molecule.[15]

Signaling Pathways and Experimental Workflows

Brazilin has been shown to modulate several key signaling pathways, which underlies its diverse biological activities. The following diagrams illustrate some of these pathways and typical experimental workflows used to study them.

Signaling Pathways

mTOR_HO1_Pathway Brazilin Brazilin mTOR mTOR (phosphorylation) Brazilin->mTOR inhibits HO1 HO-1 (expression) mTOR->HO1 regulates Apoptosis Apoptosis HO1->Apoptosis induces

Caption: Brazilin-mediated apoptosis via the mTOR and HO-1 signaling pathway.[16]

NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS NFkB NF-κB Signaling LPS->NFkB pro_IL1B pro-IL-1β (expression) NFkB->pro_IL1B NLRP3_protein NLRP3 (expression) NFkB->NLRP3_protein Caspase1 Caspase-1 (activation) pro_IL1B->Caspase1 Stimuli Stimuli (e.g., Nigericin, ATP) NLRP3_activation NLRP3 Inflammasome Activation Stimuli->NLRP3_activation NLRP3_activation->Caspase1 IL1B IL-1β (secretion) Caspase1->IL1B Brazilin Brazilin Brazilin->NFkB inhibits Brazilin->NLRP3_activation inhibits

Caption: Brazilin inhibits the NLRP3 inflammasome pathway at both priming and activation steps.[17]

STING_Pathway Brazilin Brazilin STING STING (phosphorylation) Brazilin->STING activates TBK1 TBK1 (phosphorylation) STING->TBK1 Apoptosis Apoptosis STING->Apoptosis induces IRF3 IRF3 (phosphorylation) TBK1->IRF3 Chemokines Chemokines (CCL5, CXCL10) IRF3->Chemokines induces expression

Caption: Brazilin-induced apoptosis and chemokine production via the STING/TBK1/IRF3 pathway.[18]

Experimental Workflows

Cytotoxicity_Workflow start Cancer Cell Line (e.g., SW480) treat Treat with Brazilin (dose- and time-dependent) start->treat mtt MTT Assay (Cell Viability) treat->mtt wb Western Blot (Apoptosis Markers: Bcl-2, Bax, Caspases) treat->wb end Data Analysis mtt->end wb->end

Caption: Experimental workflow for assessing the cytotoxicity of brazilin.[16]

Anti_inflammatory_Workflow start Macrophage Cell Line (e.g., RAW 264.7) pretreat Pre-treat with Brazilin start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (Nitric Oxide) stimulate->griess rtqpcr RT-qPCR (Pro-inflammatory Cytokines: IL-6, TNF-α) stimulate->rtqpcr end Data Analysis griess->end rtqpcr->end

References

The Pharmacokinetics and Metabolism of Brasilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilin, a natural homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows. While in vivo pharmacokinetic data in rats are available, further research is needed to fully elucidate the metabolic fate, including specific enzyme involvement and a complete metabolite profile.

Pharmacokinetics

The systemic exposure and disposition of this compound have been primarily investigated in rodent models. Following oral administration, this compound is absorbed, and its concentration in plasma over time has been characterized.

In Vivo Pharmacokinetic Parameters

A study in Sprague-Dawley rats after a single oral dose of 100 mg/kg of this compound provided the key pharmacokinetic parameters summarized in the table below.[1][2]

ParameterValueUnitDescription
Tmax0.222 ± 0.136hTime to reach maximum plasma concentration
Cmax3437.5 ± 1109.4ng/mLMaximum plasma concentration
t1/24.54 ± 1.89hElimination half-life
AUC(0-t)8545.3 ± 2548.7hng/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞)9287.6 ± 2876.4hng/mLArea under the plasma concentration-time curve from time 0 to infinity

Table 1: Pharmacokinetic parameters of this compound in rats following a single oral dose of 100 mg/kg.[1][2] Data are presented as mean ± standard deviation.

The oxidized form of this compound, brazilein, has also been studied following intravenous administration in rats.

ParameterValueUnitDescription
t1/2α16.89minDistribution half-life
t1/2β280.07minElimination half-life

Table 2: Pharmacokinetic parameters of brazilein in rats following a single intravenous dose.[3]

Metabolism

The biotransformation of this compound is a critical aspect of its pharmacology. The primary metabolic pathway identified is the oxidation of this compound to brazilein. Further metabolism of brazilein has also been observed.

Metabolic Pathways

This compound undergoes both Phase I and likely Phase II metabolic reactions.

  • Phase I Metabolism (Oxidation): The most well-documented metabolic transformation of this compound is its oxidation to brazilein. This process can occur spontaneously in the presence of air and light but is also likely facilitated by metabolic enzymes in vivo.

  • Phase I Metabolism (Methylation): A methylated metabolite of brazilein, 10-O-methylbrazilein, has been identified in the brain of mice, suggesting that Catechol-O-methyltransferase (COMT) is involved in its metabolism.

  • Phase II Metabolism (Conjugation): While specific glucuronide and sulfate conjugates of this compound have not yet been reported in the literature, flavonoids with similar structures commonly undergo glucuronidation and sulfation.[3][4] This is a probable metabolic pathway for this compound, aimed at increasing its water solubility to facilitate excretion.

Brasilin_Metabolism This compound This compound Brazilein Brazilein This compound->Brazilein Oxidation (Phase I) Glucuronide_Conjugates Glucuronide Conjugates (Predicted) This compound->Glucuronide_Conjugates Glucuronidation (UGTs, Phase II) Sulfate_Conjugates Sulfate Conjugates (Predicted) This compound->Sulfate_Conjugates Sulfation (SULTs, Phase II) Methylated_Brazilein 10-O-methylbrazilein Brazilein->Methylated_Brazilein Methylation (COMT, Phase I)

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: A single oral gavage of this compound at a dose of 100 mg/kg.[1][2]

  • Sample Collection: Blood samples are collected from the tail vein at various time points post-administration.

  • Sample Preparation: Plasma is obtained by centrifugation. A simple protein precipitation step using acetonitrile is performed to extract this compound and the internal standard.[1]

  • Analytical Method: Quantification of this compound in plasma is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]

PK_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Oral Dosing\n(100 mg/kg this compound) Oral Dosing (100 mg/kg this compound) Blood Sampling\n(Tail Vein) Blood Sampling (Tail Vein) Oral Dosing\n(100 mg/kg this compound)->Blood Sampling\n(Tail Vein) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Sampling\n(Tail Vein)->Plasma Separation\n(Centrifugation) Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Plasma Separation\n(Centrifugation)->Protein Precipitation\n(Acetonitrile) LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation\n(Acetonitrile)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Figure 2: Workflow for in vivo pharmacokinetic study of this compound.

Analytical Method for this compound Quantification
  • Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[1]

  • Chromatographic Column: Diamonsil C18 analytical column (150 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water and 10 mM ammonium acetate in methanol (20:80, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Quantification: The method demonstrated good linearity over a range of 10.0-5000 ng/mL with a lower limit of quantitation of 10.0 ng/mL.[1]

In Vitro Metabolism using Liver Microsomes (General Protocol)

While specific in vitro metabolism studies for this compound are not detailed in the reviewed literature, a general protocol using liver microsomes to investigate Phase I metabolism is as follows. This can be adapted to study this compound's metabolism.

  • Incubation Mixture: A typical incubation mixture includes liver microsomes (e.g., rat or human), the substrate (this compound), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Cofactor: The reaction is initiated by the addition of NADPH, which is essential for the activity of cytochrome P450 enzymes.[5]

  • Incubation: The mixture is incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like cold acetonitrile.

  • Analysis: The samples are then analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis This compound (Substrate) This compound (Substrate) Incubation Mixture Incubation Mixture This compound (Substrate)->Incubation Mixture Initiate with NADPH Initiate with NADPH Incubation Mixture->Initiate with NADPH 37°C Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Mixture Buffer (pH 7.4) Buffer (pH 7.4) Buffer (pH 7.4)->Incubation Mixture Terminate Reaction\n(Cold Acetonitrile) Terminate Reaction (Cold Acetonitrile) Initiate with NADPH->Terminate Reaction\n(Cold Acetonitrile) LC-MS/MS Analysis LC-MS/MS Analysis Terminate Reaction\n(Cold Acetonitrile)->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Figure 3: General workflow for in vitro metabolism study.

Distribution and Excretion

Currently, there is a lack of published data specifically detailing the tissue distribution and excretion routes (urine, feces, bile) of this compound and its metabolites following oral administration. Such studies are crucial for a complete understanding of its ADME profile and to assess potential tissue accumulation and routes of elimination from the body.

Future Directions

To comprehensively characterize the pharmacokinetics and metabolism of this compound, future research should focus on:

  • Metabolite Identification: Conducting in vivo and in vitro studies to identify all major metabolites of this compound, including Phase II conjugates.

  • Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) isoforms responsible for this compound metabolism.

  • Tissue Distribution: Quantifying the distribution of this compound and its metabolites in various tissues after administration.

  • Excretion Studies: Determining the major routes and extent of excretion of this compound and its metabolites in urine, feces, and bile.

  • Human Studies: Translating the findings from preclinical models to humans to understand the clinical pharmacokinetics of this compound.

Conclusion

This technical guide consolidates the current understanding of the pharmacokinetics and metabolism of this compound. The available data indicates that this compound is orally absorbed in rats and its primary metabolic pathway involves oxidation to brazilein, which can be further methylated. While a validated analytical method for its quantification exists, significant knowledge gaps remain, particularly concerning its full metabolite profile, the enzymes involved in its biotransformation, and its distribution and excretion. Addressing these areas through further research is essential for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Brasilin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin, a natural red pigment isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest in biomedical research due to its diverse biological activities. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, focusing on its anticancer and anti-inflammatory properties. Detailed protocols for key experimental assays are provided to guide researchers in investigating the cellular and molecular mechanisms of this compound.

Biological Activities of this compound

This compound has been shown to exhibit a range of effects in various cell lines, primarily centered around the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Anticancer Effects

The primary anticancer mechanism of this compound is the induction of apoptosis and the inhibition of cell proliferation in a variety of cancer cell lines.[1] Studies have demonstrated its efficacy in glioblastoma, breast cancer, non-small cell lung cancer, multiple myeloma, and colon cancer.[1][2][3][4][5]

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It has been shown to inhibit inflammatory responses in macrophages and other cell types by modulating key signaling pathways involved in inflammation.[6][7]

Data Presentation: Efficacy of this compound Across Cell Lines

The cytotoxic and inhibitory effects of this compound are dose-dependent and vary among different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
A549 Non-Small Cell Lung Cancer43 µg/mL24 hours[8]
MDA-MB-231 Breast Cancer~20 µM48 hours[9]
MCF7 Breast Cancer~40 µM48 hours[9]
U87 GlioblastomaNot specifiedNot specified[2]
SW480 Colon CancerDose-dependent cytotoxicity observed48 and 72 hours[5]
U266 Multiple MyelomaNot specifiedNot specified[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Caspase-Dependent Apoptosis Pathway

In many cancer cell lines, this compound induces apoptosis through the intrinsic, caspase-dependent pathway. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[2][8]

cluster_this compound This compound Treatment cluster_apoptosis Caspase-Dependent Apoptosis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates PARP PARP Cleavage Caspase37->PARP Induces Apoptosis Apoptosis PARP->Apoptosis Leads to

This compound-induced caspase-dependent apoptosis pathway.
mTOR/HO-1 Signaling Pathway

In colorectal cancer cells, this compound has been shown to induce apoptosis by modulating the mTOR and heme oxygenase-1 (HO-1) signaling pathway.[5][10] this compound can decrease the phosphorylation of mTOR, which is a key regulator of cell growth and proliferation.[5][10]

cluster_this compound This compound Treatment cluster_mTOR mTOR/HO-1 Pathway This compound This compound mTOR mTOR Phosphorylation This compound->mTOR Decreases HO1 HO-1 Expression mTOR->HO1 Regulates Apoptosis Apoptosis HO1->Apoptosis Induces

Modulation of the mTOR/HO-1 pathway by this compound.
STING/TBK1/IRF3 Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound can inhibit proliferation by activating the STING (Stimulator of Interferon Genes) pathway.[4] This leads to the phosphorylation of TBK1 and IRF3, resulting in the production of type I interferons and other inflammatory cytokines that can have anti-tumor effects.[4]

cluster_this compound This compound Treatment cluster_STING STING Pathway This compound This compound STING p-STING This compound->STING Activates TBK1 p-TBK1 STING->TBK1 Activates IRF3 p-IRF3 TBK1->IRF3 Phosphorylates TypeIFN Type I Interferons IRF3->TypeIFN Induces Production Proliferation Cell Proliferation TypeIFN->Proliferation Inhibits

Activation of the STING pathway by this compound in NSCLC.
NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

General Cell Culture Workflow

A typical experimental workflow for studying the effects of this compound on cultured cells is outlined below.

cluster_workflow Experimental Workflow Start Start CellSeeding Cell Seeding Start->CellSeeding BrasilinTreatment This compound Treatment (Varying Concentrations & Durations) CellSeeding->BrasilinTreatment Incubation Incubation BrasilinTreatment->Incubation DataCollection Data Collection & Analysis (e.g., MTT, Flow Cytometry, Western Blot) Incubation->DataCollection End End DataCollection->End

General experimental workflow for this compound cell culture studies.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest and to calculate the IC50 value.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration as determined from the cell viability assay. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Caspase Activation

This protocol detects the activation of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The appearance of cleaved forms of caspases and PARP indicates apoptosis induction.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the mechanisms of action of this compound in various cell culture models. Careful optimization of experimental conditions, including cell line-specific concentrations and treatment durations, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Brasilin as a Histological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and protocols for utilizing Brasilin, a natural dye extracted from the heartwood of Brazilwood trees, as a histological stain. This compound, structurally similar to hematoxylin, serves as a potent nuclear stain, imparting a red to reddish-brown color to cell nuclei. Its application is particularly valuable in instances where a red nuclear counterstain is desired to contrast with blue, brown, or green cytoplasmic or extracellular components.

Principle of Staining

This compound itself is not the active staining agent. It must first be oxidized to its colored form, Brazilein. This oxidation is typically achieved through the addition of a chemical oxidizing agent, such as sodium iodate, or through exposure to air and light over time ("ripening"). For histological staining, Brazilein is used in conjunction with a mordant, most commonly an aluminum salt (e.g., aluminum ammonium sulfate or potassium aluminum sulfate). The mordant acts as a bridge, forming a coordination complex with Brazilein, which then binds to the phosphate backbone of the DNA in the cell nucleus. This Brazilin-mordant-chromatin complex results in a stable, colored precipitate, rendering the nucleus visible under a microscope. Iron salts can also be used as mordants, producing a darker, more purplish-red stain.

Key Applications

  • Nuclear Counterstaining: this compound is an excellent alternative to other red nuclear stains like Nuclear Fast Red or Safranin. It provides sharp nuclear detail and can be used in various staining procedures, including immunohistochemistry (IHC) and special stains.

  • Trichrome Staining: this compound can be incorporated into trichrome staining methods to differentiate nuclei from collagen and cytoplasm.

  • Connective Tissue Staining: In combination with other dyes, this compound can be used to highlight different components of connective tissue.

Experimental Protocols

Two primary methods for this compound staining are presented below: a Harris-based aluminum-mordanted this compound and Bensley's Phosphotungstic Acid Brazilin (PTAB).

Protocol 1: Harris-Based Aluminum-Mordanted this compound

This protocol is based on a Harris hematoxylin formulation and provides a robust and reliable method for nuclear staining.

Solution Preparation

The preparation of the Harris-based this compound stain involves four separate solutions that are then combined. It is recommended to prepare these solutions sequentially and mix them in the specified order.

Table 1: Reagent Preparation for Harris-Based this compound Stain

SolutionReagentAmount
A: Alum Solution Aluminum ammonium sulfate95.0 g
Warm deionized or distilled water600 ml
B: Dye Solution Reagent alcohol48.0 ml
Deionized or distilled water250 ml
This compound9.6 g
C: Iodate Solution Sodium iodate0.18 g
Warm deionized or distilled water72 ml
D: Acid Solution Acetic acid14.5 ml
Deionized or distilled water30 ml

Stain Preparation:

  • Combine the Alum Solution (A) and the Dye Solution (B) and mix thoroughly.

  • Slowly add the Iodate Solution (C) to the combined solution while stirring.

  • Slowly add the Acid Solution (D) to the mixture.

  • Check the pH of the final solution and adjust to a range of 2.4-2.7 if necessary, using acetic acid or ammonia.

  • Filter the solution before use.

Staining Procedure

This procedure is suitable for paraffin-embedded sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled water: rinse well.

  • Nuclear Staining:

    • Immerse slides in the Harris-based this compound staining solution for 5-10 minutes. Staining time may need to be optimized based on tissue type and fixation.

  • Washing:

    • Rinse slides in distilled water.

  • Differentiation (Optional):

    • If staining is too intense, briefly dip the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) and immediately rinse with water. Check microscopically.

  • Bluing:

    • Immerse slides in a bluing agent such as Scott's tap water substitute or 0.2% ammonia water for 30-60 seconds to turn the nuclei a crisp reddish-brown.

    • Wash in running tap water for 5 minutes.

  • Counterstaining (Optional):

    • Counterstain with a contrasting cytoplasmic stain such as Eosin or Light Green.

  • Dehydration and Mounting:

    • 95% Ethanol: 1 change, 3 minutes.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a resinous mounting medium.

Expected Results
  • Nuclei: Red to reddish-brown

  • Cytoplasm (with Eosin counterstain): Pink to red

  • Erythrocytes (with Eosin counterstain): Bright red

Protocol 2: Bensley's Phosphotungstic Acid Brazilin (PTAB)

This method is a more specialized stain often used for demonstrating connective tissue elements.

Solution Preparation

Table 2: Reagent Preparation for PTAB Stain

SolutionReagentAmount
PTAB Solution This compound0.05 g
Phosphotungstic acid1 g
Distilled water100 ml
Solution B Phosphomolybdic acid1 g
Water blue0.2 g
Distilled water100 ml

PTAB Solution Preparation:

  • Dissolve the this compound in a small amount of the distilled water.

  • Dissolve the phosphotungstic acid in the remaining water.

  • Combine the two solutions.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Follow the same procedure as in Protocol 1.

  • Staining:

    • Immerse slides in the PTAB solution for 1 to several hours.

  • Washing:

    • Wash slides in distilled water.

  • Counterstaining:

    • Place slides in Solution B for 1-5 minutes.

  • Rinsing:

    • Rinse quickly with distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Expected Results

The expected results for this stain can vary depending on the tissue but generally, nuclei will be stained along with certain connective tissue fibers.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Staining

IssuePossible CauseSuggested Solution
Weak Nuclear Staining - Insufficient staining time- Over-differentiation- Depleted staining solution- Increase staining time- Reduce differentiation time or use a more dilute acid alcohol- Prepare fresh staining solution
Overstaining - Excessive staining time- Sections too thick- Reduce staining time- Use a differentiation step- Ensure sections are cut at the appropriate thickness (typically 4-6 µm)
Non-specific Background Staining - Incomplete rinsing- Contaminated reagents- Ensure thorough rinsing after each step- Use fresh, filtered reagents
Precipitate on Sections - Unfiltered staining solution- Filter the staining solution before use

Visualizations

G Principle of Mordant Staining with this compound This compound This compound (C16H14O5) Oxidation Oxidation (e.g., Sodium Iodate) This compound->Oxidation Brazilein Brazilein (Active Dye) Oxidation->Brazilein Dye_Mordant Brazilein-Mordant Complex Brazilein->Dye_Mordant Mordant Mordant (e.g., Al3+) Mordant->Dye_Mordant Stained_Nucleus Stained Nucleus (Red) Dye_Mordant->Stained_Nucleus Chromatin Chromatin (in Cell Nucleus) Chromatin->Stained_Nucleus

Caption: Mechanism of this compound staining.

G Experimental Workflow for Harris-Based this compound Staining cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols to Water) Deparaffinization->Rehydration Brasilin_Stain Harris-Based this compound Stain (5-10 min) Rehydration->Brasilin_Stain Wash1 Wash (Distilled Water) Brasilin_Stain->Wash1 Differentiation Differentiation (Optional) (Acid Alcohol) Wash1->Differentiation Wash2 Wash (Water) Differentiation->Wash2 Bluing Bluing (e.g., Scott's Tap Water Substitute) Wash2->Bluing Wash3 Wash (Tap Water) Bluing->Wash3 Counterstain Counterstain (Optional) (e.g., Eosin) Wash3->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Application Notes and Protocols for the Quantification of Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural red pigment and the primary active homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Accurate and precise quantification of this compound in various samples, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols and comparative data for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of this compound, offering a comparative overview to aid in method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UV[2]HPLC-UV[3]HPLC-UV[4]
Column Halo C18Not SpecifiedNot Specified
Mobile Phase Gradient of methanol and 2.5% acetic acidNot SpecifiedNot Specified
Detection Wavelength 280 nmNot SpecifiedNot Specified
Linearity Range Not Specified2.5 - 25 µg/mL3.95 - 62.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.9990.9997
Limit of Detection (LOD) Not Specified0.68 µg/mL0.0095 µg/mL
Limit of Quantification (LOQ) Not Specified2.06 µg/mL0.0287 µg/mL

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

ParameterLC-MS/MS[1][5]
Sample Type Rat Plasma
Column Diamonsil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Water and 10 mM ammonium acetate in methanol (20:80, v/v)
Flow Rate 0.6 mL/min
Linearity Range 10.0 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 10.0 ng/mL

Table 3: UV-Vis Spectrophotometry Method

ParameterUV-Vis Spectrophotometry[6]
Wavelength Range for Analysis 200 - 800 nm
Key Absorption Regions 250-300 nm and 400-600 nm
Application Primarily for authentication and detection of adulteration
Quantitative Data Method is more qualitative for complex mixtures but can be quantitative for pure samples with a proper calibration curve.

Experimental Protocols

Quantification of this compound using HPLC-UV

This protocol is suitable for the quantification of this compound in plant extracts.

a. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water

  • Caesalpinia sappan extract

  • Syringe filters (0.45 µm)

b. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Halo C18 analytical column.

c. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 2.5, 5, 10, 15, 20, and 25 µg/mL).[3]

d. Preparation of Sample Solutions

  • Accurately weigh the dried Caesalpinia sappan extract.

  • Dissolve the extract in methanol to a known concentration.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

e. Chromatographic Conditions

  • Column: Halo C18[2]

  • Mobile Phase: A gradient of methanol and 2.5% acetic acid in water.[2] (The specific gradient program should be optimized based on the system and sample complexity).

  • Flow Rate: (A typical starting point would be 1.0 mL/min).

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm[2]

  • Column Temperature: Ambient

f. Analysis and Calculation

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Standard Standard_Sol Prepare Standard Solutions Standard->Standard_Sol Sample C. sappan Extract Sample_Sol Prepare Sample Solutions Sample->Sample_Sol Filter_Std Filter (0.45 µm) Standard_Sol->Filter_Std Filter_Sample Filter (0.45 µm) Sample_Sol->Filter_Sample HPLC HPLC System (UV Detector) Filter_Std->HPLC Inject Standards Filter_Sample->HPLC Inject Samples Column Halo C18 Column HPLC->Column Data Data Acquisition Column->Data Cal_Curve Calibration Curve Construction Data->Cal_Curve Quantify Quantify this compound in Sample Data->Quantify Cal_Curve->Quantify

Figure 1: HPLC-UV workflow for this compound quantification.

Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol is designed for the sensitive and specific quantification of this compound in biological matrices like plasma, making it ideal for pharmacokinetic studies.

a. Materials and Reagents

  • This compound standard (≥98% purity)

  • Protosappanin B (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Rat plasma

b. Instrumentation

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Diamonsil C18 analytical column (150 x 4.6 mm, 5 µm).[1]

c. Preparation of Standard and QC Samples

  • Prepare stock solutions of this compound and the IS (Protosappanin B) in methanol.

  • Spike appropriate amounts of the this compound stock solution into blank rat plasma to prepare calibration standards over the range of 10.0-5000 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

d. Sample Preparation

  • To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

  • Precipitate the plasma proteins by adding acetonitrile.[1]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

e. LC-MS/MS Conditions

  • Column: Diamonsil C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of water and 10 mM ammonium acetate in methanol (20:80, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: (Typically 5-20 µL)

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the IS need to be optimized.

f. Analysis and Calculation

  • Analyze the calibration standards to construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.

  • Analyze the QC and unknown samples.

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Rat Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS System Supernatant->LCMSMS Inject Column Diamonsil C18 Column LCMSMS->Column MRM MRM Data Acquisition Column->MRM Cal_Curve Calibration Curve (Peak Area Ratio vs. Conc.) MRM->Cal_Curve Quantify Quantify this compound Concentration MRM->Quantify Cal_Curve->Quantify

Figure 2: LC-MS/MS workflow for this compound in plasma.

Signaling Pathway Involving this compound

Recent studies have shown that this compound can exert its anti-cancer effects by modulating specific signaling pathways. One such pathway is the STING (Stimulator of Interferon Genes) pathway. This compound has been found to activate the STING pathway, leading to the upregulation of chemokines like CXCL10 and CCL5, which can enhance the anti-tumor immune response.[7][8]

STING_Pathway This compound This compound STING STING Activation This compound->STING activates TBK1 TBK1 Phosphorylation STING->TBK1 Apoptosis Induction of Apoptosis in NSCLC Cells STING->Apoptosis contributes to IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus translocates to Chemokines Upregulation of CXCL10, CXCL9, CCL5 Nucleus->Chemokines

Figure 3: this compound-mediated activation of the STING pathway.

Method Validation Considerations

For all quantitative methods, proper validation is essential to ensure reliable and accurate results. Key validation parameters to consider, in line with guidelines from regulatory bodies like ANVISA, include:[9][10][11][12][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes and protocols provide a comprehensive guide for the quantification of this compound. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. For high-throughput analysis and trace-level quantification in complex biological matrices, LC-MS/MS is the preferred method. For routine analysis of plant extracts and quality control purposes, HPLC-UV offers a robust and reliable alternative.

References

Brasilin as an Iron Chelator: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing brasilin, a natural compound isolated from the heartwood of Caesalpinia sappan Linn., as an experimental iron chelator. The following sections detail the protocols for assessing its iron-chelating efficacy and its effects on iron-dependent cellular processes like ferroptosis.

Introduction

Iron is an essential element for numerous biological processes, but its excess can be toxic, catalyzing the formation of reactive oxygen species (ROS) and leading to cellular damage.[1] Iron chelators are molecules that bind to iron, rendering it inactive and promoting its excretion. This compound has emerged as a promising natural iron chelator with the potential for therapeutic applications in iron overload disorders and diseases associated with iron-mediated oxidative stress, such as neurodegenerative diseases and certain cancers.[2][3] This document outlines key experimental setups to investigate and quantify the iron-chelating properties of this compound.

Data Presentation

The following tables summarize key quantitative data related to this compound's activity as an iron chelator and its effects on cellular systems.

Table 1: In Vitro Iron Chelation and Antioxidant Activity of this compound

ParameterMethodResultReference
Iron Binding Stoichiometry (this compound:Iron)Job's Plot Method2:1[1]
Ferric (Fe³⁺) Ion ChelationSpectrophotometryBinds to Ferric Ions[1]
Ferrous (Fe²⁺) Ion ChelationSpectrophotometryBinds to Ferrous Ions[1]
DPPH Radical Scavenging (EC₅₀)DPPH Assay83.62 ± 3.98 µM[1]
ABTS Radical Scavenging (EC₅₀)ABTS Assay28.15 ± 1.99 µM[1]
Ferric Reducing Antioxidant PowerFRAP Assay10.80 ± 0.34 µM Fe²⁺/µg[1]

Table 2: Cellular Activity of this compound in In Vitro Models

Cell LineAssayConcentrationEffectReference
Huh-7 (Hepatocellular Carcinoma)Cytotoxicity16 µMSignificant cytotoxicity[4]
Huh-7ROS Scavenging (H₂O₂-induced)4 and 8 µMSignificant decrease in ROS[4]
RAW 264.7 (Macrophages)Cytotoxicity32 µMSignificant cytotoxicity[4]
Breast Cancer 4T1 cellsCell Viability (IC₅₀)20 µg/mLInhibition of proliferation[5]
Breast Cancer 4T1 cellsFerroptosis Induction10, 20, 40 µg/mLIncreased Fe²⁺, ROS, and MDA levels[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as an iron chelator.

Protocol 1: Spectrophotometric Determination of Iron Chelation (Ferrozine Assay)

This protocol determines the ability of this compound to chelate ferrous iron (Fe²⁺) using the chromogenic indicator ferrozine. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, and the presence of a chelator like this compound will reduce the color formation.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare working solutions of this compound at various concentrations in the assay buffer.

  • Prepare a fresh working solution of FeSO₄ in the assay buffer.

  • In a 96-well plate, add 50 µL of your this compound working solutions or a positive control chelator (e.g., EDTA) to triplicate wells.

  • Add 50 µL of the FeSO₄ working solution to the test wells. For background wells, add 50 µL of assay buffer instead of FeSO₄.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the colorimetric reaction by adding 100 µL of the working ferrozine solution to all wells.

  • Incubate the plate at room temperature for an additional 10 minutes.

  • Measure the absorbance of each well at 562 nm using a microplate reader.

  • Calculate the percentage of ferrous ion chelation using the following formula: % Chelation = [1 - (Absorbance of sample / Absorbance of control)] x 100

Protocol 2: Determination of this compound-Iron Stoichiometry (Job's Plot)

This method, also known as the continuous variation method, is used to determine the stoichiometry of the this compound-iron complex.

Materials:

  • This compound

  • Ferric nitrilotriacetate (Fe³⁺-NTA) or Ferrous ammonium sulfate

  • 50 mM MOPS buffer (pH 7.0) containing 50% methanol (v/v)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare equimolar stock solutions of this compound and the iron salt (e.g., 0.2 mM) in the MOPS buffer.

  • Prepare a series of solutions where the total molar concentration of this compound and iron is kept constant (e.g., 0.2 mM), but the mole fraction of each component varies from 0 to 1.

  • For each solution, mix the appropriate volumes of the this compound and iron stock solutions.

  • Incubate the solutions for a sufficient time (e.g., 60 minutes) to allow complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of the this compound-iron complex (e.g., 590 nm).[4]

  • Plot the absorbance as a function of the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a 2:1 this compound:iron complex, the peak will be at a mole fraction of approximately 0.67 for this compound.[1]

Protocol 3: Assessment of Intracellular Labile Iron Pool (LIP) using Calcein-AM

This protocol measures the intracellular labile iron pool (LIP), which is the pool of chelatable iron within the cell. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of iron.

Materials:

  • Cell line of interest

  • This compound

  • Calcein-AM

  • A strong, cell-permeable iron chelator (e.g., 8-hydroxyquinoline - HQ) as a positive control

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS and stain with Calcein-AM (e.g., 1 µM) for 15 minutes at 37°C.[6]

  • Wash the cells with PBS to remove excess Calcein-AM.

  • Resuspend the cells in PBS. For a positive control for iron chelation, treat a set of stained cells with a solution of FeCl₂ and 8-hydroxyquinoline (FeHQ) for 30 minutes at 37°C.[6]

  • Analyze the mean fluorescence intensity (MFI) of calcein using a flow cytometer or visualize the fluorescence using a fluorescence microscope.

  • A decrease in calcein fluorescence in this compound-treated cells compared to untreated cells indicates an increase in the LIP. Conversely, an increase in fluorescence suggests chelation of the LIP by this compound. The quenchable iron pool (QIP) can be calculated as the difference in MFI between the PBS and FeHQ-treated cells.[6]

Protocol 4: Evaluation of this compound's Effect on Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This protocol outlines key assays to determine if this compound can induce or inhibit ferroptosis.

A. Cell Viability Assay (CCK-8 or MTT)

  • Seed cells in a 96-well plate.

  • Treat cells with various concentrations of this compound, a known ferroptosis inducer (e.g., erastin or RSL3), and/or a ferroptosis inhibitor (e.g., ferrostatin-1).

  • After the desired incubation period (e.g., 24 hours), add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

B. Measurement of Lipid Peroxidation (BODIPY™ 581/591 C11 Staining)

  • Treat cells with this compound and/or ferroptosis modulators as described above.

  • Incubate the cells with the BODIPY™ 581/591 C11 probe (e.g., 1-2 µM) for 30 minutes.[7]

  • Wash the cells with HBSS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. Upon lipid peroxidation, the fluorescence of the probe shifts from red to green. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

C. Western Blot Analysis of Ferroptosis-Related Proteins

  • Treat cells with this compound as described above.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key ferroptosis markers such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in GPX4 and SLC7A11 expression is often associated with the induction of ferroptosis.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways potentially modulated by this compound's iron-chelating activity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_ferroptosis Ferroptosis Endpoints A This compound Preparation B Spectrophotometric Iron Chelation Assay (Ferrozine) A->B C Stoichiometry Determination (Job's Plot) A->C D Cell Culture E This compound Treatment D->E F Labile Iron Pool (LIP) Measurement (Calcein-AM) E->F G Ferroptosis Assessment E->G H Cell Viability (CCK-8/MTT) G->H I Lipid Peroxidation (BODIPY C11) G->I J Protein Expression (Western Blot) G->J

Caption: Experimental workflow for characterizing this compound as an iron chelator.

Ferroptosis_Pathway cluster_this compound This compound Intervention cluster_iron Iron Homeostasis cluster_ferroptosis_core Ferroptosis Regulation This compound This compound Iron Intracellular Labile Iron (Fe²⁺) This compound->Iron Chelation p53 p53 This compound->p53 May activate SIRT3 SIRT3 This compound->SIRT3 May activate Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation Catalyzes GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits SLC7A11 SLC7A11 SLC7A11->GPX4 Supports Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces p53->SLC7A11 Inhibits SIRT3->GPX4 Activates

Caption: Potential signaling pathways affected by this compound's iron chelation activity in ferroptosis.

References

Application Notes and Protocols for In Vivo Imaging Using Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural phenolic compound extracted from the heartwood of sappanwood (Caesalpinia sappan L.). Traditionally used as a red dye, recent research has unveiled its potential in biomedical applications, particularly in the context of neurodegenerative diseases. While its oxidized form, brazilein, is colored, this compound itself is colorless but exhibits significant fluorescence.[1][2][3] This property, combined with its ability to interact with amyloid plaques and cross the blood-brain barrier, makes it a promising candidate for in vivo imaging applications.[4][5]

These application notes provide an overview of the potential uses of this compound as a fluorescent probe for in vivo imaging, particularly in the context of Alzheimer's and Parkinson's disease research. Detailed, albeit hypothetical, protocols for its application are provided to guide researchers in developing specific experimental setups.

Principle of Application

This compound's utility as an in vivo imaging agent stems from its intrinsic fluorescence and its affinity for specific biological targets. Its potential applications in neurodegenerative disease research are based on the following principles:

  • Fluorescence: this compound possesses a high fluorescence quantum yield (ΦF = 0.33), making it detectable using standard fluorescence imaging modalities.[1][2][3]

  • Blood-Brain Barrier Permeability: Studies have indicated that this compound is capable of crossing the blood-brain barrier, a critical characteristic for imaging targets within the central nervous system.[5]

  • Target Binding: this compound has been shown to inhibit the aggregation of amyloid-beta (Aβ42) plaques, which are hallmarks of Alzheimer's disease.[4] It also inhibits the fibrillogenesis of α-synuclein, a key protein in Parkinson's disease pathology, and can remodel mature fibrils.[5] This suggests a binding affinity that could be exploited for targeted imaging.

Potential Applications

  • In Vivo Imaging of Amyloid Plaques: this compound's ability to interact with Aβ42 plaques suggests its potential use as a fluorescent probe to visualize these pathological hallmarks in animal models of Alzheimer's disease.

  • Monitoring α-Synuclein Aggregation: Given its inhibitory effect on α-synuclein fibrillogenesis, this compound could potentially be used to image and monitor the progression of α-synucleinopathies in preclinical models of Parkinson's disease.

  • Drug Development: As a fluorescent molecule that interacts with key pathological proteins, this compound could be used in high-throughput screening assays to identify new therapeutic agents that compete for binding and modulate aggregation.

Data Presentation

Table 1: Photophysical Properties of this compound and Brazilein

PropertyThis compoundBrazileinReference(s)
Appearance ColorlessYellow/Orange (acidic pH) to Deep Red (neutral to basic pH)[1][2][3]
Fluorescence Quantum Yield (ΦF) 0.33Two orders of magnitude lower than this compound[1][2][3]
Radiative Channel (kF) 1.3 × 10⁹ s⁻¹-[1][2][3]
Radiationless Processes (kNR) 2.6 × 10⁹ s⁻¹Dominant decay pathway[1][2][3]
Ground State pKa pKa1 = 6.6, pKa2 = 9.4pKa1 = 6.5, pKa2 = 9.5[1][2][3]
Excited State pKa pKa1 = 4.7, pKa2 = 9.9pKa1 = 3.9, pK*a2 = 9.8[1][2][3]

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference(s)
Oral Dose 100 mg/kg[5]
Intravenous Injection 100 mg/kg[5]
Highest Plasma Concentration 82 µg/mL[5]
Half-life (Oral) 4.5 h[5]
Half-life (Intravenous) 6.2 h[5]
Blood-Brain Barrier Crossing Detected in brain after 50 mg/kg IV[5]

Experimental Protocols

Note: The following protocols are hypothetical and based on standard in vivo imaging procedures. They should be optimized for specific experimental conditions.

Protocol 1: In Vivo Imaging of Amyloid Plaques in a Mouse Model of Alzheimer's Disease

Objective: To visualize amyloid-beta plaques in the brain of a transgenic mouse model of Alzheimer's disease using this compound as a fluorescent probe.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and wild-type littermates.

  • This compound solution (e.g., 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, and 50% PBS).

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse head to determine background autofluorescence.

  • This compound Administration: Inject the this compound solution intravenously (e.g., via the tail vein) at a dose of 10 mg/kg.

  • Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal imaging window.

  • Image Analysis: Quantify the fluorescence signal in the brain region of interest and compare the signal between transgenic and wild-type mice.

  • Ex Vivo Validation: After the final imaging session, perfuse the mouse and extract the brain. Perform immunohistochemistry with an anti-Aβ antibody and co-localize the staining with the fluorescence signal from this compound to confirm target binding.

Visualizations

G cluster_0 This compound Properties cluster_1 In Vivo Imaging Application High Fluorescence Quantum Yield High Fluorescence Quantum Yield Systemic Administration Systemic Administration Blood-Brain Barrier Permeability Blood-Brain Barrier Permeability Brain Penetration Brain Penetration Blood-Brain Barrier Permeability->Brain Penetration Target Affinity (Aβ & α-synuclein) Target Affinity (Aβ & α-synuclein) Binding to Pathological Aggregates Binding to Pathological Aggregates Target Affinity (Aβ & α-synuclein)->Binding to Pathological Aggregates Systemic Administration->Brain Penetration Brain Penetration->Binding to Pathological Aggregates Fluorescence Detection Fluorescence Detection Binding to Pathological Aggregates->Fluorescence Detection

Caption: Logical workflow for this compound's application in in vivo imaging.

G Start Start Animal Preparation Animal Preparation Start->Animal Preparation Baseline Imaging Baseline Imaging Animal Preparation->Baseline Imaging This compound Injection (IV) This compound Injection (IV) Baseline Imaging->this compound Injection (IV) Time-Lapse Imaging Time-Lapse Imaging This compound Injection (IV)->Time-Lapse Imaging Image Analysis Image Analysis Time-Lapse Imaging->Image Analysis Ex Vivo Validation Ex Vivo Validation Image Analysis->Ex Vivo Validation End End Ex Vivo Validation->End

Caption: Experimental workflow for in vivo imaging with this compound.

G Neurodegenerative Disease Neurodegenerative Disease Protein Misfolding & Aggregation Protein Misfolding & Aggregation Neurodegenerative Disease->Protein Misfolding & Aggregation Aβ Plaques (AD) Aβ Plaques (AD) Protein Misfolding & Aggregation->Aβ Plaques (AD) α-synuclein Fibrils (PD) α-synuclein Fibrils (PD) Protein Misfolding & Aggregation->α-synuclein Fibrils (PD) This compound Intervention This compound Intervention Aβ Plaques (AD)->this compound Intervention α-synuclein Fibrils (PD)->this compound Intervention Inhibition of Aggregation Inhibition of Aggregation This compound Intervention->Inhibition of Aggregation Remodeling of Fibrils Remodeling of Fibrils This compound Intervention->Remodeling of Fibrils

Caption: this compound's potential mechanism in neurodegenerative diseases.

Conclusion

This compound presents a promising, naturally derived compound for the development of novel fluorescent probes for in vivo imaging of neurodegenerative diseases. Its favorable photophysical properties and ability to interact with key pathological markers warrant further investigation. The protocols and information provided herein serve as a foundational guide for researchers to explore the full potential of this compound in preclinical imaging and drug development. Further studies are required to validate these proposed applications and to synthesize and evaluate this compound derivatives with potentially enhanced imaging properties.

References

Preparation of Brasilin Stock Solution for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural red pigment extracted from the heartwood of various species of trees in the Caesalpinia genus. It has garnered significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][2] Accurate and reproducible experimental results necessitate the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays, specifically focusing on a cell viability assay.

Physicochemical Properties and Solubility

This compound is an isoflavonoid with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol .[1] Its solubility is a critical factor in the preparation of stock solutions for biological experiments. The following table summarizes the known solubility of this compound in common laboratory solvents.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance White to very dark brown solid/powder
Solubility in DMSO 2 mg/mL to 57 mg/mL (199.1 mM)[2][3]
Solubility in Ethanol ≥28.6 mg/mL[4]

Note: The solubility of this compound in DMSO can vary, and using fresh, anhydrous DMSO is recommended to achieve higher concentrations.[2] For some concentrations in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound.[5]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (286.28 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.28628 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L) of a 10 mM solution, you will need 2.86 mg of this compound.

  • Weighing: Carefully weigh out 2.86 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[5]

    • For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[5]

    • This compound is light-sensitive, so it is crucial to protect the stock solution from light by using amber vials or wrapping the tubes in aluminum foil.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the use of a this compound stock solution to determine its effect on the viability of a cancer cell line (e.g., SW480 human colon cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the cells to approximately 80% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in a volume of 100 µL.[6]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60 µM).

    • Ensure the final concentration of DMSO in all wells (including the vehicle control) is less than 0.1% to prevent solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the initial incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the corresponding wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for the desired treatment durations (e.g., 48 or 72 hours).[6][7]

  • MTT Assay:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well.[6]

    • Incubate the plate for an additional 30 minutes to 4 hours at 37°C in the CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.[6]

    • Carefully remove the supernatant from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Gently agitate the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its anti-cancer effects in part through the activation of the STING (Stimulator of Interferon Genes) signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow for assessing the effects of this compound.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 (Dimer) p_IRF3->p_IRF3_dimer Dimerization & Translocation ISG Interferon- Stimulated Genes (e.g., CXCL10, CCL5) p_IRF3_dimer->ISG Induces Transcription Apoptosis Apoptosis ISG->Apoptosis Leads to

Caption: this compound-mediated activation of the STING signaling pathway.

Experimental_Workflow prep Prepare 10 mM this compound Stock Solution in DMSO treat Treat Cells with Serial Dilutions of this compound prep->treat culture Culture Cancer Cells (e.g., SW480) seed Seed Cells into 96-well Plates culture->seed seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent and Incubate incubate->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate Cell Viability read->analyze

Caption: General experimental workflow for a cell viability assay with this compound.

References

Application Notes and Protocols for Brasilin Delivery Systems in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin, a natural homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has demonstrated significant potential as a therapeutic agent, exhibiting anti-inflammatory, antioxidant, and notably, potent anticancer properties.[1][2] In vitro studies have shown its efficacy against a variety of cancer cell lines, including colorectal, breast, and lung cancer.[1][2][3] The anticancer mechanisms of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[4][5][6] However, like many natural compounds, this compound's therapeutic application can be limited by factors such as poor aqueous solubility and bioavailability.

To overcome these limitations, advanced drug delivery systems, such as liposomes and polymeric nanoparticles, are being explored. These nanocarriers can enhance the solubility and stability of this compound, provide controlled release, and potentially improve its cellular uptake and therapeutic efficacy.[1] This document provides detailed application notes and protocols for the formulation and in vitro evaluation of this compound-loaded nanodelivery systems.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following table summarizes typical physicochemical characteristics of flavonoid-loaded nanoparticles, providing a comparative reference for the development of this compound delivery systems. Data is compiled from studies on nanoparticles encapsulating similar flavonoid compounds.

Delivery SystemActive CompoundAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesQuercetin145 - 284< 0.275.6 - 89.72.5 - 17.4[7]
PLA-TPGS NanoparticlesFisetin89< 0.2> 9010.6[7]
PCL-Pluronic NanoparticlesRed Propolis Extract (Flavonoids)200 - 280< 0.3~ 75Not Reported[8]
NanoemulsionRutin1270.168~ 82Not Reported[9]
Liposomes (PC/PS)Stellaria media Extract (Phenols)58 - 1000Not Reported84.2 - 92.1Not Reported[10]

Note: This data is illustrative and based on similar compounds. Specific values for this compound-loaded systems will require experimental determination.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by interacting with several critical signaling pathways within cancer cells. Understanding these pathways is crucial for designing experiments to evaluate the efficacy of this compound delivery systems.

mTOR_Pathway This compound This compound mTOR mTOR (decreased phosphorylation) This compound->mTOR HO1 HO-1 (decreased expression) mTOR->HO1 regulates Apoptosis Apoptosis HO1->Apoptosis inhibition of anti-apoptotic effect

This compound-mediated mTOR Signaling Pathway in Colon Cancer.[4]

STING_Pathway This compound This compound STING STING (activated) This compound->STING TBK1 TBK1 (phosphorylated) STING->TBK1 Apoptosis Apoptosis STING->Apoptosis involved in IRF3 IRF3 (phosphorylated) TBK1->IRF3 Chemokines Upregulation of CXCL10, CXCL9, CCL5 IRF3->Chemokines

This compound-mediated STING Pathway in Non-Small Cell Lung Cancer.[5][6]

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes a common method for preparing this compound-loaded nanoparticles using a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the this compound.

  • Solvent Evaporation: Stir the resulting nano-suspension for 3-4 hours at room temperature in a fume hood or use a rotary evaporator to remove the organic solvent (acetone).

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unencapsulated this compound and excess PVA. Resuspend the pellet in water and repeat the centrifugation step.

  • Final Product: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Characterization of this compound-Loaded Nanoparticles

a) Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential. The zeta potential provides an indication of the colloidal stability of the formulation.[11]

b) Encapsulation Efficiency (EE) and Drug Loading (DL):

  • EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound x 100

  • DL (%) = (Total amount of this compound - Amount of free this compound) / Weight of nanoparticles x 100

  • Separate the nanoparticles from the aqueous medium by ultracentrifugation.

  • Quantify the amount of free this compound in the supernatant using a UV-Vis spectrophotometer at this compound's maximum absorbance wavelength.

  • To determine the total amount of this compound, dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug. Then, quantify the this compound concentration.

In Vitro Drug Release Study (Dialysis Bag Method)

This protocol assesses the release profile of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Protocol:

  • Transfer a known amount of the this compound-loaded nanoparticle suspension (e.g., 3 mL) into a dialysis bag.[5]

  • Securely close both ends of the dialysis bag.

  • Immerse the bag in a beaker containing a larger volume of PBS (e.g., 200 mL) to ensure sink conditions.[5]

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[2]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Cell Viability Study (MTT Assay)

This assay determines the cytotoxic effect of this compound and this compound-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., SW480 colon cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free this compound solution

  • This compound-loaded nanoparticle suspension

  • Empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[12]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Study (Fluorescence Microscopy)

This protocol visualizes the internalization of nanoparticles into cancer cells. It requires labeling the nanoparticles with a fluorescent dye (e.g., Coumarin-6) during the formulation process.

Materials:

  • Fluorescently-labeled nanoparticles

  • Cancer cell line

  • Culture medium

  • Glass coverslips in a 24-well plate

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently-labeled nanoparticles at a specific concentration.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.[13]

  • Washing: After incubation, wash the cells three times with cold PBS to remove nanoparticles that are not internalized.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash the cells again, mount the coverslips onto microscope slides, and visualize them using a fluorescence microscope. The overlap of the nanoparticle fluorescence signal with the cell boundaries will indicate cellular uptake.

Experimental Workflow

The following diagram illustrates a logical workflow for the development and in vitro evaluation of a this compound delivery system.

Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro Cellular Assays Formulation 1. This compound Nanoparticle Formulation Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, EE%, DL) Formulation->Characterization Release 3. In Vitro Drug Release (Dialysis Method) Characterization->Release Cytotoxicity 4. Cytotoxicity Assay (MTT Assay) Release->Cytotoxicity Select optimal formulation Uptake 5. Cellular Uptake Study (Fluorescence Microscopy) Cytotoxicity->Uptake Mechanism 6. Mechanistic Studies (e.g., Western Blot for pathway proteins) Uptake->Mechanism

General workflow for in vitro studies of this compound delivery systems.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Brasilin, a key bioactive compound isolated from the heartwood of Caesalpinia sappan L. The described protocol provides a simple, selective, and precise method for the determination of this compound in extract samples. The method utilizes a C18 column with a gradient mobile phase of methanol and 2.5% acetic acid, with detection at 280 nm.[1] All validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented, demonstrating the method's suitability for routine quality control and research applications.[2]

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
HPLC Column Halo C18, 4.6 × 150 mm, 5 µm[2]
Mobile Phase Gradient of Methanol and 2.5% Acetic Acid[1]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 25°C[3]
Detection Wavelength 280 nm[1]
Retention Time (this compound) ~6.08 minutes[1][2]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh and dissolve a this compound standard (>99% purity) in a 90:10 (v/v) methanol-water mixture to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same methanol-water mixture to create a series of calibration standards. Recommended concentrations are 2.5, 5, 10, 15, 20, and 25 µg/mL.[2]

  • Filtration: Prior to injection, filter all standard solutions through a 0.45-µm membrane filter to remove any particulate matter.[2]

Preparation of Sample Solutions (from Caesalpinia sappan Extract)
  • Extraction: Prepare an extract from the dried heartwood of Caesalpinia sappan. A common method involves maceration with 95% ethanol.[2]

  • Sample Stock Solution: Accurately weigh a portion of the dried extract and dissolve it in the mobile phase diluent (e.g., 90:10 methanol-water) to a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the sample stock solution as needed to ensure the this compound concentration falls within the linear range of the calibration curve.

  • Filtration: Centrifuge the diluted sample solution to pellet insoluble matter. Filter the supernatant through a 0.45-µm syringe filter into an HPLC vial before analysis.[4] This step is crucial to prevent column clogging and extend its lifetime.[2]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The key validation parameters are summarized below.

Table 2: Method Validation Data for this compound Analysis

ParameterResult
Linearity Range 2.5 - 25 µg/mL[2]
Correlation Coefficient (R²) >0.999[2]
Limit of Detection (LOD) 0.68 µg/mL[2]
Limit of Quantification (LOQ) 2.06 µg/mL[2]
Accuracy & Precision The method demonstrates good accuracy and precision.[1]
Selectivity & Specificity The method is selective and specific for this compound, as confirmed by the peak purity on the chromatogram.[2]

Workflow and Visualization

The overall experimental process from sample preparation to final data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_filter Phase 2: Clarification cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Standard This compound Standard Dissolve_Standard Dissolve & Dilute (Methanol/Water) Standard->Dissolve_Standard Sample C. sappan Extract Dissolve_Sample Dissolve & Dilute (Methanol/Water) Sample->Dissolve_Sample Filter Filter Samples (0.45 µm Syringe Filter) Dissolve_Standard->Filter Dissolve_Sample->Filter Injection HPLC Injection (20 µL) Filter->Injection Separation Chromatographic Separation (Halo C18 Column) Injection->Separation Detection UV Detection (@ 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described provides a reliable and robust tool for the quantitative determination of this compound in Caesalpinia sappan extracts.[1] Its simple procedure, combined with high sensitivity and specificity, makes it highly suitable for quality control in the pharmaceutical and natural product industries, as well as for academic research purposes.[2]

References

Troubleshooting & Optimization

Brasilin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brasilin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A1: Color changes in your this compound solution are a direct indicator of its stability and are highly dependent on the pH of the solution. This compound, and its oxidized form Brazilein, act as pH indicators. A yellow color suggests an acidic environment (pH ~3), which is where this compound is most stable.[1][2] As the pH increases to neutral (pH ~7), the color will shift to orange, and in alkaline conditions (pH ~9), it will become red.[1][2] These color changes are due to the deprotonation of the molecule.[1] A shift towards orange or red indicates a less stable form of the molecule that is more prone to degradation.

Q2: I'm observing precipitation in my this compound solution. What is causing this and how can I prevent it?

A2: Precipitation of this compound can occur for several reasons, primarily related to its solubility and stability in the chosen solvent and pH. This compound is sparingly soluble in water and some organic solvents.[3] Precipitation is more likely to occur at neutral or alkaline pH where the molecule is less stable. To prevent precipitation, consider the following:

  • Adjusting pH: Maintain a slightly acidic pH (around 3-5) to improve both stability and solubility.

  • Solvent Choice: this compound has better solubility in solvents like DMSO and ethanol compared to water. For aqueous solutions, preparing a concentrated stock in DMSO or ethanol and then diluting it into your aqueous buffer can be effective.[4][5]

  • Temperature: Ensure the solution is not stored at excessively low temperatures that could cause it to fall out of solution. Room temperature or refrigerated (2-8°C) is generally recommended for short-term storage.

  • Concentration: Avoid preparing supersaturated solutions. It is advisable to prepare stock solutions at a concentration that is known to be stable.

Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?

A3: Proper preparation and storage of stock solutions are critical for reproducible experimental results. Here is a recommended protocol:

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO or ethanol.[4][5] These solvents offer better solubility and can help preserve the compound.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage, protected from light.[6]

  • Working Solution: When preparing a working solution, dilute the stock solution into your desired experimental buffer immediately before use. It is recommended to use a buffer with a slightly acidic pH if your experimental conditions allow.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change from yellow to orange/red The pH of the solution is neutral or alkaline, leading to deprotonation and instability.[1][2]Adjust the pH of your solution to a more acidic range (pH 3-5) using a suitable buffer if your experiment permits.
Precipitate formation upon dilution of stock solution The concentration of this compound in the final working solution exceeds its solubility in the aqueous buffer. The buffer composition may be incompatible.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it does not exceed a concentration that affects your experimental system (typically <1%).
Loss of biological activity over time Degradation of this compound due to exposure to light, high temperature, or alkaline pH.[1]Prepare fresh working solutions for each experiment. Store stock solutions in the dark at -20°C or -80°C.[6] Minimize the exposure of your solutions to ambient light and elevated temperatures.
Inconsistent experimental results Instability of this compound in the experimental media leading to varying active concentrations. Repeated freeze-thaw cycles of the stock solution.Prepare fresh working solutions from a new aliquot of the stock solution for each replicate experiment. Avoid using stock solutions that have been repeatedly frozen and thawed.

Data on this compound Stability

The stability of this compound is significantly influenced by pH and temperature. Below is a summary of the observed effects.

Table 1: Effect of pH and Temperature on this compound Stability

pH Temperature Observation Stability Reference
360°C, 80°C, 100°CMinimal color change (remains yellow). Less than 10% loss of this compound content.High[7]
760°CSlight color change. Minor degradation.Moderate[7]
780°CNoticeable color change towards red. ~17% loss of this compound content.Low[7]
7100°CSignificant color change. ~23% loss of this compound content.Very Low[7]
960°C, 80°C, 100°CRapid and extensive degradation and color change.Very Low[1][7]

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing this compound Stability by UV-Vis Spectrophotometry
  • Materials:

    • This compound stock solution

    • Buffers of various pH (e.g., pH 3, 5, 7, 9)

    • UV-Vis spectrophotometer and cuvettes

  • Procedure:

    • Prepare fresh working solutions of this compound at a fixed concentration in each of the different pH buffers.

    • Immediately after preparation (t=0), measure the absorbance spectrum of each solution across a relevant wavelength range (e.g., 250-600 nm) to determine the initial absorbance maximum (λmax).

    • Incubate the solutions under desired stress conditions (e.g., different temperatures, light exposure).

    • At specified time intervals, take an aliquot of each solution and measure its absorbance spectrum.

    • Monitor the decrease in absorbance at the initial λmax as an indicator of degradation. The rate of degradation can be calculated from this data.

Signaling Pathway and Experimental Workflow Diagrams

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][8][9] The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IRAK4 IRAK4 TLR4->IRAK4 activates IKK IKK Complex IRAK4->IKK activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB phosphorylates IκBα IkB_p p-IκBα NFkB_IkB->IkB_p NFkB NF-κB NFkB_IkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IRAK4 inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines gene transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

The following diagram outlines a general experimental workflow for investigating the stability of this compound under various conditions.

Brasilin_Stability_Workflow prep Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute Stock into Test Buffers (Varying pH, Solvents, Antioxidants) prep->dilute stress Expose to Stress Conditions (Temperature, Light) dilute->stress sample Collect Aliquots at Time Intervals stress->sample analyze Analyze this compound Concentration (e.g., HPLC, UV-Vis) sample->analyze data Data Analysis (Degradation Kinetics) analyze->data

Caption: Experimental workflow for this compound stability testing.

References

Troubleshooting Brasilin Staining Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brasilin staining. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, high-quality staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a histological stain?

This compound is a natural dye extracted from the heartwood of several trees, including brazilwood and sappanwood.[1][2] Structurally similar to hematoxylin, this compound itself is a nearly colorless precursor that must be oxidized to form Brazilein, the active red dye.[1][3] For histological applications, Brazilein is used with a metallic mordant, typically aluminum or iron, to form a colored complex known as a "lake."[1][2] This Brazilein-mordant lake then binds to basophilic structures in the cell, most notably the nuclear chromatin, staining them red.[2] The pH of the staining solution can influence the final color, with acidic conditions producing a more yellow hue and alkaline conditions resulting in a deeper red.[4][5]

Q2: When should I consider using this compound instead of Hematoxylin?

This compound is a suitable alternative to Hematoxylin, particularly when there are supply issues with Hematoxylin.[2] It produces a red nuclear stain instead of the blue-purple seen with Hematoxylin.[4] Some protocols suggest that when substituting this compound for Hematoxylin in a hemalum formula, the concentration of this compound may need to be doubled.[2]

Q3: Why is my this compound staining weak or inconsistent?

Weak or inconsistent this compound staining can stem from several factors:

  • Incomplete Oxidation: this compound must be oxidized to the active dye, Brazilein.[1][2] Insufficient oxidation will result in a low concentration of the chromogen and consequently, weak staining. This can be due to improper solution preparation or degradation of the oxidizing agent (e.g., sodium iodate).[2]

  • Incorrect Mordant Concentration or pH: The formation of the Brazilein-mordant complex is crucial for staining. The concentration of the mordant (e.g., aluminum sulfate) and the pH of the solution must be optimal for this complex to form correctly.

  • Depleted Staining Solution: Over time and with repeated use, the dye and mordant concentrations in the staining solution can decrease, leading to weaker staining.

  • Inadequate Fixation: Poor fixation of the tissue can result in the loss of cellular components and poor dye binding.[6]

  • Incomplete Deparaffinization: Residual paraffin wax on the tissue slide will prevent the aqueous this compound solution from penetrating the tissue, leading to patchy or no staining.[7][8]

Q4: What causes high background staining with this compound?

Excessive background staining can obscure the target structures and is often caused by:

  • Over-staining: Leaving the slides in the this compound solution for too long can lead to non-specific binding of the dye-mordant complex to cytoplasmic and extracellular components.

  • Inadequate Differentiation: The differentiation step (e.g., with acid alcohol) is critical for removing excess stain from non-target structures. If this step is too short or the differentiator is too weak, background staining will remain.

  • Poor Washing: Insufficient washing after staining and differentiation can leave residual dye on the slide.

Q5: How can I prevent the formation of precipitates on my tissue sections?

Precipitate formation on tissue sections can be caused by:

  • Unfiltered Staining Solution: Staining solutions that have not been filtered before use can contain undissolved dye or mordant particles that deposit on the tissue.

  • Solution Evaporation: Allowing the staining solution to dry out on the slide can lead to the formation of crystals.

  • Old or Oxidized Solution: Over time, the staining solution can become overly oxidized, leading to the precipitation of the dye.

Troubleshooting Guides

Issue 1: Weak or No Nuclear Staining
Potential Cause Recommended Solution
Incomplete Oxidation of this compound Prepare a fresh staining solution, ensuring the correct amount of oxidizing agent (e.g., sodium iodate) is used. Allow sufficient time for the oxidation to occur (ripening).[2]
Incorrect pH of Staining Solution Check and adjust the pH of the this compound staining solution according to your protocol. The pH can affect both the color and the binding affinity of the dye lake.[4][5]
Depleted Staining Solution Replace the staining solution with a fresh batch. Filter the solution before each use.
Inadequate Fixation Ensure tissues are properly fixed in 10% neutral buffered formalin for an adequate duration.[6][9]
Incomplete Deparaffinization Extend the time in xylene or use fresh xylene to ensure complete removal of paraffin wax.[7][8]
Over-differentiation Reduce the time in the differentiating solution (e.g., acid alcohol) or use a less concentrated differentiator.[7]
Issue 2: Uneven or Patchy Staining
Potential Cause Recommended Solution
Incomplete Deparaffinization As mentioned above, ensure complete wax removal with fresh xylene.[7][8]
Air Bubbles Trapped on Slide When immersing slides in the staining solution, do so slowly and at an angle to prevent air bubbles from being trapped on the tissue surface.
Sections Drying Out During Staining Keep slides moist throughout the entire staining procedure. Do not allow reagents to evaporate from the slide surface.[8]
Uneven Section Thickness Ensure that the microtome is properly maintained and that sections are cut at a consistent thickness.[10]
Issue 3: Excessive Background Staining
Potential Cause Recommended Solution
Over-staining Reduce the incubation time in the this compound solution. Perform a time-course experiment to determine the optimal staining duration.
Inadequate Differentiation Increase the time in the differentiating solution or use a slightly more concentrated differentiator. Monitor the differentiation process microscopically.[7]
Insufficient Washing Ensure thorough washing with running tap water after the differentiation step to remove all traces of the differentiator and excess stain.
Staining Solution Too Concentrated Dilute the staining solution or prepare a new batch according to the protocol.

Experimental Protocols

Preparation of an Aluminum-Mordanted this compound Staining Solution (Brazalum)

This protocol is adapted from standard methods for preparing alum hematoxylin solutions.

Materials:

  • This compound (C.I. 75280)[2]

  • Aluminum potassium sulfate (Potash alum) or Aluminum ammonium sulfate (Ammonium alum)

  • Sodium iodate

  • Citric acid (optional, as a preservative and for pH adjustment)

  • Chloral hydrate or Thymol (optional, as a preservative)

  • Distilled water

Procedure:

  • Dissolve the Mordant: In a flask, dissolve the aluminum salt in distilled water with the aid of heat.

  • Dissolve the Dye: In a separate container, dissolve the this compound powder in a small amount of warm distilled water or ethanol.

  • Combine and Oxidize: Add the dissolved this compound solution to the warm aluminum salt solution and mix well. Bring the solution to a boil and then cool it down slightly. Carefully add the sodium iodate to oxidize the this compound to Brazilein. The solution should turn a deep red.[2]

  • Add Preservatives: Once the solution has cooled, add citric acid and/or chloral hydrate/thymol if desired.

  • Final Volume and Filtration: Bring the solution to the final volume with distilled water. Allow the solution to cool completely and then filter it before use.

Note: The exact quantities of each reagent will vary depending on the specific protocol being followed. It is recommended to start with a validated protocol and optimize from there.

Visualizing Staining and Troubleshooting Workflows

Brasilin_Staining_Workflow cluster_prep Slide Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Hydration Hydration (Graded Alcohols to Water) Deparaffinization->Hydration Stain This compound Staining Hydration->Stain Wash1 Wash (Running Tap Water) Stain->Wash1 Differentiate Differentiation (Acid Alcohol) Wash1->Differentiate Wash2 Wash (Running Tap Water) Differentiate->Wash2 Bluing Bluing (e.g., Scott's Tap Water Substitute) Wash2->Bluing Wash3 Wash (Running Tap Water) Bluing->Wash3 Counterstain Counterstain (e.g., Eosin) Wash3->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping

A standard experimental workflow for this compound staining.

Troubleshooting_Decision_Tree Start Staining Issue Observed Weak_Stain Weak or No Staining Start->Weak_Stain Type? Uneven_Stain Uneven/Patchy Staining Start->Uneven_Stain Type? Background_Stain High Background Start->Background_Stain Type? Check_Solution Check Staining Solution (Fresh? Filtered?) Weak_Stain->Check_Solution Yes Check_Deparaffinization Ensure Complete Deparaffinization Uneven_Stain->Check_Deparaffinization Yes Optimize_Staining_Time Reduce Staining Time Background_Stain->Optimize_Staining_Time Yes Check_Protocol Review Protocol Steps (Oxidation, Time, pH) Check_Solution->Check_Protocol Solution OK Check_Tissue_Prep Examine Tissue Prep (Fixation, Deparaffinization) Check_Protocol->Check_Tissue_Prep Protocol OK Check_Drying Prevent Sections from Drying Check_Deparaffinization->Check_Drying Wax Removed Check_Sectioning Verify Section Thickness Check_Drying->Check_Sectioning Slides Kept Moist Optimize_Differentiation Adjust Differentiation (Time/Concentration) Optimize_Staining_Time->Optimize_Differentiation Still High Improve_Washing Ensure Thorough Washing Optimize_Differentiation->Improve_Washing Still High

A decision tree for troubleshooting common this compound staining issues.

References

overcoming Brasilin cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Brasilin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome challenges related to this compound's cytotoxicity in non-cancerous cells, ensuring the successful progression of your research and drug development projects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anticancer mechanism?

A1: this compound is a natural homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto.[1][2][3] Its primary anticancer activities involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[1][3] this compound can trigger apoptosis through multiple signaling pathways, including the intrinsic mitochondrial pathway by activating p53 and caspases, and by modulating other pathways such as mTOR and STING.[4][5][6][7] It has also been shown to induce cell cycle arrest, typically at the G2/M phase.[8][9]

Q2: I'm observing significant cell death in my non-cancerous control cell line. Why is this happening?

A2: While this compound shows promise as an anticancer agent, it can exhibit cytotoxic effects in non-cancerous cells, particularly at higher concentrations. One study noted that at 20 µM, this compound decreased the viability of the non-tumorigenic MCF10A cell line.[10] The cytotoxicity in normal cells may be due to off-target effects or the activation of ubiquitous cell death pathways. It is crucial to determine the specific half-maximal inhibitory concentration (IC50) for both your cancer and non-cancerous cell lines to identify a therapeutic window.

Q3: What is a recommended starting concentration range for this compound to minimize toxicity in normal cells?

A3: Based on available data, the IC50 of this compound in the non-tumorigenic breast epithelial cell line MCF10A is significantly higher than in many breast cancer cell lines. For instance, the IC50 for MCF10A was reported to be greater than 40 µM, whereas for the MDA-MB-231 cancer cell line, it was 49.92 μM.[10] It is recommended to start with a dose-response experiment ranging from 1 µM to 100 µM to determine the optimal concentration for your specific non-cancerous cell line.

Q4: How can I improve the therapeutic window and selectivity of this compound for cancer cells over non-cancerous cells?

A4: Improving the therapeutic window is a key challenge. Strategies include:

  • Combination Therapy: Using this compound in combination with conventional chemotherapeutic agents like doxorubicin can create a synergistic effect, potentially allowing for a lower, less toxic concentration of this compound to be used.[8][11][12]

  • Antioxidant Co-treatment: this compound itself has antioxidant properties, which may protect cells from oxidative stress.[13][14][15] However, some anticancer mechanisms involve the generation of reactive oxygen species (ROS).[7] Co-treatment with antioxidants could potentially protect normal cells from ROS-induced damage, though this needs to be carefully evaluated to ensure it doesn't also inhibit the anticancer effect.

  • Chemical Modification: Derivatives of this compound have been synthesized that show different toxicity profiles. Some derivatives were found to be less toxic to non-tumorigenic MCF10A cells at lower concentrations compared to the parent this compound compound.[10]

Troubleshooting Guide

Issue: High Cytotoxicity in Non-Cancerous Control Cells

This guide provides steps to diagnose and mitigate unintended toxicity in your normal cell lines during experiments with this compound.

Workflow for Troubleshooting this compound Cytotoxicity

cluster_0 Troubleshooting Workflow start Start: High toxicity in non-cancerous cells q1 Is this compound concentration optimized? start->q1 step1 Perform Dose-Response Assay (e.g., MTT) on both cancerous and non-cancerous cells. q1->step1 No q2 Is a therapeutic window identified? q1->q2 Yes step1->q2 step2 Use concentrations with high cancer cell toxicity but low normal cell toxicity. q2->step2 Yes step3 Consider Combination Therapy (e.g., with Doxorubicin) to lower this compound dose. q2->step3 No end End: Optimized Protocol step2->end step4 Explore Protective Agents (e.g., Antioxidants) for non-cancerous cells. step3->step4 step4->end

Caption: Workflow for addressing this compound toxicity in normal cells.

  • Verify this compound Concentration and Purity: Ensure the stock solution concentration is accurate and that the this compound compound is of high purity. Impurities could contribute to unexpected cytotoxicity.

  • Perform a Detailed Dose-Response Analysis: Conduct a cytotoxicity assay (see protocol below) on your non-cancerous cell line alongside your target cancer cell line. Use a broad range of this compound concentrations (e.g., 0.1 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours).[16] This is critical to identify a concentration that is effective against cancer cells while sparing normal cells.

  • Assess the Role of Oxidative Stress: this compound has been shown to protect epidermal keratinocytes from oxidative stress.[13] However, its anticancer effects in some contexts can involve the production of ROS.[7] To test if oxidative stress is the cause of toxicity in your normal cells, you can co-administer a well-known antioxidant like N-acetylcysteine (NAC) and observe if it rescues the cells.

  • Evaluate Combination Therapies: Research shows that this compound can act synergistically with chemotherapeutics like doxorubicin.[8] This allows for the use of lower concentrations of both agents, potentially reducing the toxic effect on normal cells while maintaining or enhancing the anticancer effect.

Data Hub: this compound Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines. This data can help guide the selection of appropriate experimental concentrations.

Cell LineCell TypeIC50 Value (µM)Reference
MCF10A Non-tumorigenic breast epithelial > 40 [10]
MDA-MB-231Triple-negative breast cancer49.92[10]
MCF-7/HER2HER2-overexpressing breast cancer54 ± 3.7[8][11]
MCF-7/MockBreast cancer44 ± 2.4[8]
A549Non-small cell lung carcinoma43 µg/mL (~150 µM)[5][17]

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.[16]

Experimental Protocols

Protocol: Determining this compound IC50 using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and determine the cytotoxic effects of this compound.[18]

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO)

  • DMEM/RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancerous and non-cancerous cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[19]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in sterile DMSO.

    • Perform serial dilutions of the this compound stock in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control (medium only).[19]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or controls) to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[19]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Signaling Pathway Visualizations

This compound-Induced Apoptotic Signaling Pathways

This compound induces apoptosis in cancer cells through the activation of several key signaling pathways. The diagram below illustrates the convergence of these pathways on the caspase cascade, leading to programmed cell death.

cluster_0 This compound-Induced Apoptosis This compound This compound p53 p53 Activation This compound->p53 [3] bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 [1, 12] mtor mTOR Phosphorylation (Inhibition) This compound->mtor [2] sting STING Pathway Activation This compound->sting [16] bax Bax (Pro-apoptotic) Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito cas9 Caspase-9 mito->cas9 cas37 Caspase-3, -7 Activation cas9->cas37 apoptosis Apoptosis mtor->apoptosis ros ROS Production sting->ros [16] ros->mito parp PARP Cleavage cas37->parp [9] parp->apoptosis

Caption: Key signaling pathways activated by this compound to induce apoptosis.

References

Optimizing Brasilin Concentration for Apoptosis Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Brasilin in apoptosis assays, this technical support center provides troubleshooting guidance and frequently asked questions to ensure smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range of this compound to induce apoptosis?

A1: The optimal concentration of this compound for inducing apoptosis is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell line. However, published studies provide a general starting range. For example, in A549 non-small cell lung cancer cells, an IC50 of 43µg/mL has been reported, with significant apoptosis observed at 20 µg/mL and 40 µg/mL after 24 hours of treatment.[1][2] In U87 glioblastoma cells, non-cytotoxic, anti-proliferative effects were seen at concentrations as low as 7.5 µM after 72 hours.[3] For MDA-MB-231 breast cancer cells, the IC50 was reported to be 49.92 μM.[4]

Q2: What is the recommended incubation time for this compound treatment?

A2: The incubation time for this compound treatment to induce apoptosis can vary between 24 to 72 hours, depending on the cell line and the concentration of this compound used.[3][5] Time-course experiments are recommended to identify the optimal time point for observing apoptosis in your experimental setup.

Q3: What are the known signaling pathways activated by this compound to induce apoptosis?

A3: this compound has been shown to induce apoptosis through multiple signaling pathways. In colorectal cancer cells, it can regulate the mTOR signaling pathway and decrease the expression of heme oxygenase-1 (HO-1).[5][6] It also affects the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins, such as increasing Bax and decreasing Bcl-2, leading to the activation of caspase-9 and caspase-3.[1][5][7] In some cancer types, this compound has been found to inactivate histone deacetylases (HDACs) and induce G2/M cell cycle arrest.[7] Furthermore, in non-small cell lung cancer, this compound can activate the STING/TBK1/IRF3 pathway.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low apoptosis observed after this compound treatment. This compound concentration is too low.Perform a dose-response study to determine the optimal concentration for your cell line. Start with a broad range based on published data and narrow it down.
Incubation time is too short.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line is resistant to this compound.Consider using a different cell line or co-treatment with other agents to enhance sensitivity.[7]
Issues with the apoptosis assay itself.Ensure your apoptosis detection kit is not expired and has been stored correctly. Include positive and negative controls in your experiment. For Annexin V assays, avoid using EDTA-containing buffers as Annexin V binding is calcium-dependent.[9]
High levels of necrosis instead of apoptosis. This compound concentration is too high.High concentrations of a compound can lead to necrosis. Reduce the this compound concentration to a range that primarily induces apoptosis.
Harsh experimental conditions.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Inconsistent results between experiments. Variation in cell culture conditions.Maintain consistent cell passage numbers, seeding density, and growth conditions.
This compound stock solution degradation.Prepare fresh this compound stock solution and store it properly, protected from light.
Pipetting errors.Ensure accurate and consistent pipetting of this compound and reagents.

Quantitative Data Summary

Cell Line Assay Concentration Incubation Time Effect Reference
SW480 (Colon Cancer)Cell ViabilityDose-dependent72 hoursCytotoxicity[5]
U266 (Multiple Myeloma)Apoptosis AssayNot specifiedNot specifiedIncreased sub-G1 population[7]
U87 (Glioblastoma)MTT Assay7.5 µM72 hours~50% decrease in cell proliferation[3]
A549 (Lung Cancer)MTT Assay43 µg/mL24 hoursIC50[2]
A549 (Lung Cancer)Apoptosis Assay20 µg/mL, 40 µg/mL24 hoursIncreased early and late apoptosis[1][2]
MDA-MB-231 (Breast Cancer)Cell Viability49.92 µM24 hoursIC50[4]
MCF7 (Breast Cancer)Cell Viability40 µM24 hoursSignificantly decreased viability[4]

Experimental Protocols

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Seed cells in a 6-well plate at a density of 1.5 x 10^6 cells per well and treat with this compound for the desired time.[5]

  • Harvest the cells, including the supernatant, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-mTOR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Brasilin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_mTOR mTOR Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates mTOR mTOR This compound->mTOR inhibits Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito acts on CycC Cytochrome c Mito->CycC releases Casp9 Caspase-9 CycC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis induces HO1 HO-1 mTOR->HO1 regulates

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow start Start: Cell Culture dose_response Dose-Response (MTT Assay) Determine IC50 start->dose_response time_course Time-Course Experiment dose_response->time_course Select optimal concentrations apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) time_course->apoptosis_assay Select optimal time point mechanism_study Mechanism Study (Western Blot) apoptosis_assay->mechanism_study Confirm apoptosis end End: Data Analysis mechanism_study->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Low/No Apoptosis? check_conc Increase this compound Concentration start->check_conc Yes high_necrosis High Necrosis? start->high_necrosis No end Problem Solved check_conc->end check_time Increase Incubation Time check_time->end check_assay Check Apoptosis Assay Controls check_assay->end decrease_conc Decrease this compound Concentration high_necrosis->decrease_conc Yes inconsistent_results Inconsistent Results? high_necrosis->inconsistent_results No decrease_conc->end handle_gently Handle Cells Gently handle_gently->end check_culture Standardize Cell Culture inconsistent_results->check_culture Yes inconsistent_results->end No fresh_stock Prepare Fresh this compound Stock check_culture->fresh_stock fresh_stock->end

Caption: Troubleshooting decision tree for this compound apoptosis assays.

References

issues with Brasilin solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Brasilin solubility during experimental procedures.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water at room temperature.

Cause: this compound has low solubility in cold water. Some reports even classify it as insoluble in water at room temperature.[1][2] However, its solubility is reported to increase in hot water and alkaline solutions.[2][3]

Solution:

  • Heating: Gently warm the solution to 50°C to aid dissolution.[4]

  • pH Adjustment: Increase the pH of the aqueous solution. This compound is more soluble in alkaline conditions.[2][3] Start by adjusting the pH to 8.0 and gradually increase if necessary. Monitor the stability of this compound at higher pH, as it can be sensitive to degradation.

  • Sonication: Use a sonicator to aid in the dispersion and dissolution of this compound particles.

Issue 2: Precipitate forms when adding a this compound stock solution (in organic solvent) to an aqueous buffer.

Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble. The abrupt change in solvent polarity causes the compound to precipitate.

Solution:

  • Slow Addition and Stirring: Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations that lead to precipitation.

  • Use of Co-solvents: Prepare the aqueous buffer with a small percentage of a water-miscible organic co-solvent (e.g., DMSO or ethanol) before adding the this compound stock. A final concentration of 0.5% to 1% DMSO is generally well-tolerated by most cell lines.

  • Two-Step Dilution: First, dilute the concentrated stock into a smaller volume of the aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume of the buffer.

Issue 3: this compound solution changes color over time.

Cause: this compound is sensitive to air and light and can oxidize to form Brasilein, which has a reddish color.[3] The color of both this compound and Brasilein solutions is also pH-dependent.[5]

Solution:

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Protect from Air: Prepare fresh solutions before use. For longer-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • pH Control: Maintain a stable pH in your solution, as pH shifts can cause color changes. Buffer your solutions appropriately for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing concentrated stock solutions of this compound.[1][6][7][8][9]

Q2: What are the known solubility limits of this compound in common solvents?

A2: The following table summarizes the available quantitative data on this compound solubility.

SolventSolubility (at 25°C)
Dimethyl sulfoxide (DMSO)57 mg/mL (199.1 mM)[7][9]
Ethanol (EtOH)≥28.6 mg/mL[1][6]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[8]
WaterInsoluble/Difficult to dissolve in cold water, soluble in hot water and alkaline solutions[1][2][3]
N,N-Dimethylformamide (DMF)30 mg/mL[8]
EtherSoluble (qualitative)[2][3]

Q3: How should I prepare a this compound stock solution for cell culture experiments?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your cell culture medium to the final working concentration. The final DMSO concentration in the medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: My this compound powder appears yellowish. Is it still usable?

A4: Pure this compound is described as a yellow, needle-like crystalline solid.[3] A yellowish appearance is normal. However, if it appears reddish, it may indicate oxidation to Brasilein.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 286.28 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 286.28 g/mol * 1000 mg/g = 2.86 mg

  • Weighing: Carefully weigh 2.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

Protocol 2: Enhancing this compound Solubility in Aqueous Solutions using pH Adjustment

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dispersion: Add the desired amount of this compound powder to a volume of deionized water.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • pH Adjustment: While stirring, slowly add 0.1 M NaOH dropwise to increase the pH of the solution. Monitor the pH continuously.

  • Dissolution: Continue to add NaOH until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • pH Readjustment (if necessary): If a specific lower pH is required for your experiment, you can carefully add 0.1 M HCl dropwise to adjust the pH back down. Be aware that this may cause some of the this compound to precipitate out of solution.

  • Final Volume: Adjust the final volume with deionized water if necessary.

Signaling Pathways and Experimental Workflows

This compound has been shown to influence several key signaling pathways, primarily related to apoptosis and inflammation.

Brasilin_Apoptosis_Pathway This compound This compound p53 p53 (tumor suppressor) This compound->p53 Upregulates HDAC HDAC1/2 (Histone Deacetylases) This compound->HDAC Inhibits Bax Bax (pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Histone_Acetylation Histone H3 Acetylation HDAC->Histone_Acetylation

Caption: this compound-induced intrinsic apoptosis pathway.

Brasilin_NFkB_Pathway This compound This compound IRAK4 IRAK4 This compound->IRAK4 Inhibits LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 TLR4->IRAK4 IKK IKK Complex IRAK4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Weigh Weigh this compound Powder Add_Solvent Add Solvent to This compound Powder Weigh->Add_Solvent Solvent Select Solvent (e.g., DMSO, EtOH) Solvent->Add_Solvent Vortex Vortex/Sonicate Add_Solvent->Vortex Heat Gentle Heating (if necessary) Vortex->Heat Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Heat->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: General workflow for preparing a this compound stock solution.

References

Technical Support Center: Brasilin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Brasilin in cell culture media. By following these protocols and troubleshooting steps, you can ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a natural red pigment compound extracted from the heartwood of Caesalpinia sappan. In research, it is primarily investigated for its potent anti-inflammatory properties. Studies have shown that this compound can suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, often by targeting upstream molecules like IRAK4.[1][2][3][4] It has also been identified as an inhibitor of the NLRP3 inflammasome.[5]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound, like many organic compounds, has limited solubility in water-based solutions.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leaving undissolved microcrystals.

  • Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly into the culture medium can cause a rapid change in solvent polarity, forcing the compound out of solution.[6]

  • pH Instability: The solubility of many compounds is pH-dependent.[7][8][9] Standard culture media have a physiological pH (~7.4), which may not be optimal for this compound solubility. Cellular metabolism can also produce acidic byproducts, lowering the media pH over time.[6]

  • Temperature Changes: Moving media from cold storage (4°C) to a 37°C incubator can cause dissolved components, including salts and the added compound, to precipitate.[10][11]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For in vitro cell culture applications, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[12][13] It has a high capacity for solubilizing organic molecules. High-purity ethanol can also be considered. Always use a cell culture grade solvent.

Q4: Can I filter my media after the precipitate has formed?

Filtering is generally not recommended to solve a precipitation problem.[6] The precipitate is the active compound (this compound), so filtering it out will lower its effective concentration in the medium, leading to inaccurate and unreliable experimental results. The best approach is to prevent precipitation from occurring in the first place.

Q5: How does serum in the media affect this compound solubility?

The presence of serum, such as Fetal Bovine Serum (FBS), can sometimes help to keep hydrophobic compounds in solution. Proteins within the serum, like albumin, can bind to the compound, increasing its stability and preventing precipitation.[6]

Troubleshooting Guide

This guide addresses specific precipitation issues in a step-by-step format.

Problem 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media

If you observe turbidity or visible crystals right after diluting your stock solution, the cause is likely related to the preparation or addition method.

The compound must be fully dissolved in the stock solvent before it is introduced to the aqueous medium.

Solution: Follow a rigorous protocol for stock solution preparation. Ensure no visible crystals remain in your stock vial.

Experimental Protocol: Preparing a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of cell-culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Solubilization: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gently warm the solution to 37°C if needed to aid dissolution, but avoid overheating.

  • Sterilization: If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store aliquots at -20°C or -80°C, protected from light.

Rapidly adding the organic solvent stock to the aqueous media creates an environment where the compound immediately crashes out of solution.

Solution: Dilute the stock solution slowly and into pre-warmed media with constant, gentle mixing.

Experimental Protocol: Adding this compound Stock to Culture Media

  • Pre-warm Media: Warm your complete culture medium (containing serum and any other supplements) to 37°C in a water bath. This prevents temperature-related precipitation of both media components and this compound.[11]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute Gradually: Pipette the required volume of this compound stock. Submerge the pipette tip just below the surface of the pre-warmed medium and dispense the stock solution slowly while gently swirling the flask or tube. This technique, known as "plunging," helps disperse the compound rapidly.[6]

  • Mix Thoroughly: After addition, cap the flask and gently invert it several times to ensure the solution is homogenous before adding it to your cells.

The final concentration of this compound may exceed its solubility limit in the culture medium, or the final solvent concentration may be toxic to cells.

Solution: Optimize your final concentrations and always include a vehicle control in your experiments.

ParameterRecommendation
Stock Concentration 10 mM - 100 mM in 100% DMSO
Working Concentration Typically 1 µM - 50 µM in culture medium.[1] Perform a dose-response curve to determine the optimal concentration for your cell line and assay.
Final DMSO Concentration Must be kept ≤ 0.5%, with ≤ 0.1% being ideal. [6][13] High concentrations of DMSO can be cytotoxic and may also contribute to solubility issues.
Vehicle Control Always treat a set of cells with the highest volume of DMSO used in your experiment (without this compound) to account for any effects of the solvent itself.[6]

Table 1: Recommended Concentrations for Cell Culture Experiments.

Problem 2: Precipitate Forms Gradually Over Time in the Incubator

If the medium is clear initially but becomes cloudy after several hours or days of incubation, the cause is likely related to changes in the media environment.

As cells metabolize, they release lactic acid and CO₂, causing the medium to become acidic. This pH change can decrease the solubility of this compound.[9][14] Additionally, an improper CO₂ concentration in the incubator will alter the pH of media that use a bicarbonate buffer system.[6]

Solution:

  • Verify Incubator CO₂: Ensure your incubator's CO₂ level is calibrated and matches the sodium bicarbonate concentration in your medium.

  • Monitor Media Color: If your medium contains Phenol Red, a change from red to yellow indicates a drop in pH. Change the medium more frequently if your cells are rapidly acidifying it.

  • Consider HEPES Buffer: For experiments sensitive to pH fluctuations, consider using a medium buffered with HEPES in addition to bicarbonate.

Over time, this compound may interact with salts, metal ions, or other components in the media, leading to the formation of insoluble complexes.[10][15] Temperature fluctuations can also contribute to this process.

Solution:

  • Prepare Fresh Media: Prepare the complete medium (with serum and supplements) immediately before use.

  • Final Addition: Add the this compound working solution as the final step before applying the medium to the cells.

  • Stable Incubation: Ensure the incubator maintains a constant and stable temperature.

Visualizations and Workflows

Diagram 1: Recommended Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use A Weigh this compound Powder B Dissolve in 100% Cell-Grade DMSO A->B C Vortex Until Fully Dissolved B->C D Aliquot and Store at -20°C / -80°C C->D F Thaw Stock Aliquot at Room Temp D->F E Pre-warm Complete Culture Medium to 37°C G Add Stock to Medium (Slowly, while swirling) E->G F->G H Add Medicated Medium to Cells G->H

Caption: Workflow for preparing and using this compound to minimize precipitation.

Diagram 2: Troubleshooting Precipitation

G Start Precipitate Observed in Culture Medium Q1 When did it appear? Start->Q1 Ans1_Imm Immediately after adding stock Q1->Ans1_Imm Immediately Ans1_Later Gradually over time in incubator Q1->Ans1_Later Over Time Cause1 Possible Causes: - Improper Stock Prep - Solvent Shock - Concentration Too High Ans1_Imm->Cause1 Cause2 Possible Causes: - Media pH Shift - Temperature Fluctuation - Component Interaction Ans1_Later->Cause2 Sol1 Solution: - Remake stock solution - Pre-warm media - Add stock slowly - Check final [DMSO] Cause1->Sol1 Sol2 Solution: - Check incubator CO2 - Monitor media pH - Use fresh media Cause2->Sol2

Caption: A logical guide to troubleshooting the cause of this compound precipitation.

Diagram 3: this compound's Anti-Inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 JNK JNK IRAK4->JNK NFKB NF-κB Activation IRAK4->NFKB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFKB->Cytokines Transcription This compound This compound This compound->IRAK4

Caption: this compound inhibits inflammation by targeting IRAK4 signaling.[1]

References

Brasilin assay interference from other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with brasilin. The information is designed to help identify and resolve potential assay interferences and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays used to evaluate the biological activity of this compound?

A1: The most frequently used assays to assess the bioactivity of this compound include:

  • Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the cytotoxic effects of this compound on cancer cell lines.[1]

  • Apoptosis Assays: Flow cytometry with Annexin V-FITC/PI staining is a standard method to quantify this compound-induced apoptosis. Western blotting for caspase-3, caspase-7, caspase-9, PARP cleavage, and Bcl-2 family proteins, as well as TUNEL assays, are also employed to elucidate the apoptotic pathway.[2][3][4]

  • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to investigate the effect of this compound on cell cycle progression.[5]

  • Anti-inflammatory Assays: The anti-denaturation activity using bovine serum albumin is one method to evaluate the anti-inflammatory properties of this compound.[6][7] Other assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) in cell cultures.[8][9]

  • Antiplatelet Aggregation Assays: The ability of this compound to inhibit platelet aggregation is tested using agonists like ADP or arachidonic acid in platelet-rich plasma.[10][11]

  • Protein-Ligand Binding Assays: In vitro binding assays, such as those for PCSK9-LDLR interaction, can be used to identify specific molecular targets of this compound.[12]

Q2: What are the known signaling pathways modulated by this compound?

A2: Brazilin has been shown to modulate several signaling pathways, primarily in the context of cancer and inflammation. These include:

  • Apoptosis Induction: Brazilin can induce apoptosis through the intrinsic (mitochondrial) pathway by regulating the expression of Bcl-2 family proteins (Bax, Bcl-2, Bcl-xL) and activating caspases-9 and -3.[2][3] It has also been linked to the inactivation of histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[2]

  • mTOR Pathway: In colorectal cancer cells, this compound has been found to decrease the phosphorylation of mTOR, which is associated with the regulation of HO-1 expression and apoptosis.[13]

  • STING/TBK1/IRF3 Pathway: Brazilin can activate the STING pathway in non-small cell lung cancer cells, leading to apoptosis.[14]

  • GSK-3β/β-Catenin Pathway: The oxidized form of this compound, brazilein, has been shown to inhibit breast cancer cell growth by activating GSK-3β, which in turn reduces β-catenin and downregulates cyclin D1.[5]

  • NLRP3 Inflammasome: Brazilin has been identified as an inhibitor of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.[9]

Q3: Are there known compounds that directly interfere with this compound assays?

A3: Currently, there is a lack of specific studies documenting compounds that directly interfere with this compound assays. However, based on the nature of the assays used, general classes of compounds can be predicted to cause interference. For instance, in colorimetric assays like the MTT assay, colored compounds or compounds with reducing properties could interfere. In fluorescence-based assays, autofluorescent compounds are a known source of interference. It is crucial to run appropriate controls to identify and mitigate such non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability (MTT) Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Interference from Colored Compounds Brazilin itself is a colored compound. Ensure you run a "no-cell" control with this compound at all tested concentrations to measure its intrinsic absorbance. Subtract this background absorbance from your experimental readings.
Reducing Agents in the Sample Other phytochemicals in an extract or certain buffer components can reduce the MTT reagent, leading to a false-positive signal. Run a control with the sample in cell-free media to check for direct MTT reduction.
Precipitation of Brazilin At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any precipitate. If observed, consider using a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to the cells.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Issue 2: High Background Signal in Fluorescence-Based Apoptosis Assays (e.g., Annexin V-FITC)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Autofluorescence of Brazilin or Other Compounds Brazilin, being a phenolic compound, may exhibit autofluorescence. Analyze an unstained, this compound-treated cell sample by flow cytometry to determine its fluorescence profile. If there is significant overlap with your detection channel, consider using a fluorophore with a different emission spectrum or applying spectral compensation.
Cell Clumping Aggregated cells can trap antibodies and lead to false-positive signals. Ensure gentle handling of cells and consider adding EDTA to the washing buffer to prevent clumping.
Excessive Cell Death in Controls High apoptosis in untreated or vehicle-treated cells can mask the effect of this compound. Optimize cell culture conditions, ensure the vehicle (e.g., DMSO) concentration is non-toxic, and handle cells gently during the staining procedure.

Quantitative Data Summary

Table 1: IC50 Values of Brazilin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A549Non-Small Cell Lung Carcinoma43 µg/mL (~150 µM)MTT[3]
MDA-MB-231Breast Cancer49.92MTT[1]
MCF-7Breast CancerNot specified, cytotoxic at 20 µMMTT[1]
T24Bladder CancerNot specified, inhibits growthCell Growth Assay[15]
U87GlioblastomaDose-dependent inhibitionMTT[4]

Table 2: Anti-inflammatory and Antioxidant Activity of Brazilin

AssayActivityEC50/IC50Reference
β-carotene bleachingAntioxidant52.1 µg/mL[7]
Anti-denaturationAnti-inflammatory46.8% inhibition at 0.1 µg/mL[7]
PCSK9-LDLR BindingInhibitionIC50 of 2.19 µM[12]

Experimental Protocols & Visualizations

General Protocol for Assessing Potential Assay Interference

This workflow is recommended to rule out common interferences when testing a new compound like this compound.

G cluster_0 Initial Screening cluster_1 Troubleshooting Workflow cluster_2 Confirmation A Perform primary assay with this compound (e.g., MTT, fluorescence) B Unexpected or inconsistent results? A->B C Run 'No-Cell' Control (this compound in media + assay reagents) B->C Yes E Run 'Vehicle' Control (Max concentration of solvent, e.g., DMSO) B->E Yes G Perform Serial Dilution B->G Yes I Use an Orthogonal Assay (Different detection principle) B->I No D Check for direct interaction (e.g., MTT reduction, fluorescence) C->D D->I If interference is detected F Assess vehicle toxicity E->F F->I If vehicle is toxic H Check for dose-response relationship G->H H->I If non-linear J Confirm biological activity I->J

Workflow for troubleshooting assay interference.
Signaling Pathway of Brazilin-Induced Apoptosis

This diagram illustrates the intrinsic apoptosis pathway activated by this compound in some cancer cells.

G cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound hdac Inhibition of HDAC1/HDAC2 This compound->hdac bcl2_family Regulation of Bcl-2 Family (↑ Bax, ↓ Bcl-2) This compound->bcl2_family mTOR ↓ mTOR phosphorylation This compound->mTOR mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

This compound-induced intrinsic apoptosis pathway.

References

Technical Support Center: Enhancing the Fluorescence Signal of Brasilin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the fluorescence signal of Brasilin derivatives in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound solution weak?

A1: The fluorescence of this compound is highly dependent on its oxidation state. This compound, the reduced form, is colorless and exhibits a relatively high fluorescence quantum yield (Φ = 0.33).[1][2] However, it is readily oxidized to Brazilein, which is colored and has a significantly lower fluorescence quantum yield, about two orders of magnitude less than this compound.[1][2] This oxidation can occur in the presence of air and light.

Q2: How does pH affect the fluorescence of this compound and its derivatives?

A2: The fluorescence of this compound and its derivatives, like other flavonoids, is sensitive to pH. Changes in pH can alter the ionization state of the phenolic hydroxyl groups, which in turn affects the electronic structure and, consequently, the fluorescence properties, including emission wavelength and intensity. For this compound, ground and excited state species vary with pH, with pKa values of 6.6 and 9.4 in the ground state.[1][2] For Brazilein, the pKa values are 6.5 and 9.5.[2] It is crucial to maintain a stable and optimal pH for consistent and maximal fluorescence.

Q3: Can I enhance the fluorescence of Brazilein?

A3: Yes, it is possible to enhance the fluorescence of Brazilein. One promising method is through complexation with metal ions. For instance, forming a complex with aluminum (Al³⁺) is predicted to increase the fluorescence quantum yield of Brazilein by about tenfold.[2]

Q4: What is the role of solvents in the fluorescence of this compound derivatives?

A4: The solvent environment can significantly influence the fluorescence properties of this compound derivatives. Solvent polarity can affect the energy levels of the excited state, leading to shifts in the emission wavelength (solvatochromism) and changes in the fluorescence quantum yield. It is advisable to test a range of solvents with varying polarities to find the optimal conditions for your specific derivative.

Q5: Are there any common quenchers I should be aware of for this compound fluorescence?

A5: While specific quenching studies on this compound derivatives are not widely reported, general fluorescence quenchers could be a concern. These include dissolved oxygen, heavy atoms, and certain metal ions. Additionally, at high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, where the fluorophores interact with each other in the ground or excited state, leading to non-radiative decay.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound derivatives.

Problem Possible Cause(s) Troubleshooting Steps
Weak or No Fluorescence Signal 1. Oxidation of this compound: Your sample may have oxidized to the weakly fluorescent Brazilein.[1][2] 2. Suboptimal pH: The pH of your solution may not be optimal for fluorescence.[1][2] 3. Low Concentration: The concentration of your this compound derivative may be too low for detection. 4. Instrument Settings: Incorrect excitation/emission wavelengths or slit widths.1. Prevent Oxidation: Work with freshly prepared solutions. Consider deoxygenating your solvent and working under an inert atmosphere (e.g., nitrogen or argon). Store solutions in the dark and at low temperatures. 2. Optimize pH: Perform a pH titration to determine the optimal pH for maximum fluorescence intensity of your specific derivative. Use a buffered solution to maintain a stable pH. 3. Increase Concentration: Prepare a more concentrated solution, but be mindful of potential inner filter effects and self-quenching at very high concentrations. 4. Optimize Instrument Settings: Ensure you are using the correct excitation and emission maxima for your derivative. Optimize the excitation and emission slit widths to balance signal intensity and spectral resolution.
Inconsistent Fluorescence Readings 1. Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light. 2. Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. 3. Sample Evaporation: Evaporation can lead to an increase in concentration and altered fluorescence.1. Minimize Light Exposure: Reduce the excitation light intensity and exposure time. Use fresh samples for each measurement if possible. 2. Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. 3. Prevent Evaporation: Keep cuvettes capped whenever possible. For plate-based assays, use sealing films.
High Background Fluorescence 1. Solvent/Buffer Impurities: The solvent or buffer components may be fluorescent. 2. Cuvette Contamination: Dirty or inappropriate cuvettes can contribute to background signal. 3. Autofluorescence (in biological samples): Endogenous molecules in cells or tissues can fluoresce.1. Use High-Purity Reagents: Use spectroscopic grade solvents and high-purity buffer components. Always run a blank measurement of the solvent/buffer. 2. Clean Cuvettes Thoroughly: Use clean quartz cuvettes. Avoid using plastic cuvettes unless they are specified for fluorescence measurements. 3. Implement Background Correction: For biological samples, measure the fluorescence of an unstained control and subtract it from your sample's fluorescence.
Unexpected Shifts in Emission Wavelength 1. Change in Solvent Polarity: The polarity of the solvent may have changed. 2. Formation of Aggregates: At high concentrations, aggregates may form, leading to changes in the emission spectrum. 3. Presence of Contaminants: Fluorescent contaminants can interfere with the spectrum.1. Maintain Consistent Solvent Composition: Ensure the solvent composition is consistent across all experiments. 2. Work at Lower Concentrations: Dilute your sample to minimize aggregation. 3. Purify Sample: Ensure the purity of your this compound derivative.

Experimental Protocols

Protocol 1: Enhancing Brazilein Fluorescence through Metal Ion Complexation

This protocol describes a general method for enhancing the fluorescence of Brazilein by forming a complex with aluminum ions.

Materials:

  • Brazilein solution (in a suitable solvent, e.g., ethanol or methanol)

  • Aluminum chloride (AlCl₃) solution (stock solution in the same solvent)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of Brazilein with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Blank Measurement: Record the fluorescence spectrum of the solvent blank.

  • Initial Measurement: Record the fluorescence spectrum of the Brazilein solution.

  • Titration with Al³⁺:

    • Add a small aliquot of the AlCl₃ stock solution to the Brazilein solution in the cuvette.

    • Mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Repeat the addition of AlCl₃ in small increments, recording the spectrum after each addition, until the fluorescence intensity reaches a plateau or starts to decrease.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration to determine the optimal ratio for fluorescence enhancement.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of a this compound derivative relative to a known standard.

Materials:

  • This compound derivative solution

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of five to six dilutions for both the this compound derivative and the fluorescence standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution of the this compound derivative and the standard. Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response if necessary.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound derivative and the standard.

    • Determine the slope of the linear fit for both plots. The plots should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound derivative (Φ_X):

    Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • m_X and m_ST are the slopes of the plots for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents for the sample and the standard, respectively (if different).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and Brazilein.

CompoundFormFluorescence Quantum Yield (Φ)pKa₁pKa₂Notes
This compound Reduced (Colorless)0.33[1][2]6.6[1][2]9.4[1][2]Prone to oxidation to Brazilein.
Brazilein Oxidized (Colored)~0.003 (two orders of magnitude lower than this compound)[1][2]6.5[2]9.5[2]Fluorescence can be enhanced by complexation with Al³⁺.[2]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to enhancing the fluorescence of this compound derivatives.

Brasilin_Oxidation_Pathway This compound This compound (Highly Fluorescent) Brazilein Brazilein (Weakly Fluorescent) This compound->Brazilein Oxidation (Air, Light)

Caption: Oxidation pathway of highly fluorescent this compound to weakly fluorescent Brazilein.

Fluorescence_Enhancement_Workflow cluster_prep Sample Preparation cluster_optimization Optimization cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare this compound Derivative Solution pH_Opt pH Optimization Prep->pH_Opt Solvent_Opt Solvent Selection Prep->Solvent_Opt Metal_Complex Metal Ion Complexation (e.g., Al³⁺) Prep->Metal_Complex Fluoro_Measure Fluorescence Spectroscopy pH_Opt->Fluoro_Measure Solvent_Opt->Fluoro_Measure Metal_Complex->Fluoro_Measure Data_Analysis Quantum Yield Calculation Signal Enhancement Factor Fluoro_Measure->Data_Analysis

Caption: General workflow for enhancing the fluorescence of this compound derivatives.

Troubleshooting_Logic Start Weak Fluorescence Signal? Check_Oxidation Check for Oxidation (Color Change) Start->Check_Oxidation Yes Optimize_pH Optimize pH Start->Optimize_pH No Solution1 Use Fresh/Protected Sample Check_Oxidation->Solution1 Check_Concentration Check Concentration Optimize_pH->Check_Concentration Solution2 Perform pH Titration Optimize_pH->Solution2 Check_Instrument Check Instrument Settings Check_Concentration->Check_Instrument Solution3 Adjust Concentration Check_Concentration->Solution3 Solution4 Verify Wavelengths/Slits Check_Instrument->Solution4

Caption: Troubleshooting logic for weak fluorescence signals from this compound derivatives.

References

Technical Support Center: Troubleshooting Inconsistent Results with Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brasilin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for specific issues that may arise during your experiments with this compound.

Category 1: Compound Handling and Stability

Question 1: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?

Answer: this compound can have limited solubility in aqueous solutions, leading to precipitation. Here are some steps to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible in your final working solution, ideally below 0.5%, to minimize solvent-induced cell stress and compound precipitation.

  • Sonication: After diluting the this compound stock solution, briefly sonicate the working solution to aid in dissolution.

  • Warm Gently: Gently warming the solution to 37°C may help dissolve any precipitate. However, be cautious as prolonged heating can degrade the compound.[1]

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution for each experiment to avoid issues with stability and solubility over time.

Question 2: I am observing a change in the color of my this compound solution over time. Is this normal?

Answer: Yes, this can be normal. This compound is susceptible to oxidation, which can cause a color change.[2] To minimize oxidation:

  • Protect from Light: Store this compound stock solutions and experimental setups protected from direct light.

  • Limit Air Exposure: Aliquot stock solutions to minimize repeated opening and closing of the main vial. Consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • pH Considerations: this compound's stability is pH-dependent. It is more stable in acidic conditions (pH 3-4) and less stable in neutral to alkaline conditions.[1] Be mindful of the pH of your buffers and media.

Question 3: How should I properly store this compound?

Answer: For long-term stability, store solid this compound and stock solutions at -20°C or -80°C. Protect from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Category 2: Inconsistent Experimental Results

Question 4: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue. Here's a troubleshooting workflow to identify the potential cause:

Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Values compound Check Compound Integrity - Purity - Solubility - Stability start->compound assay Review Assay Protocol - Cell density - Incubation time - Reagent concentration compound->assay execution Evaluate Experimental Execution - Pipetting accuracy - Plate uniformity assay->execution data Standardize Data Analysis - Curve fitting model - Outlier handling execution->data consistent Consistent IC50 Values data->consistent

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Troubleshooting Steps:

  • Compound Integrity:

    • Purity: Ensure you are using a high-purity batch of this compound. Lot-to-lot variability can significantly impact results. If possible, verify the purity of your compound using techniques like HPLC.[3][4][5][6]

    • Solubility: As mentioned in Question 1, ensure complete dissolution of this compound in your experimental media.

    • Stability: Prepare fresh solutions for each experiment to avoid degradation.

  • Assay Protocol:

    • Cell Health and Density: Use cells that are in the exponential growth phase and ensure consistent cell seeding density across all experiments.

    • Incubation Time: Standardize the incubation time with this compound.

    • Reagent Consistency: Use the same lot of media, serum, and assay reagents to minimize variability.

  • Experimental Execution:

    • Pipetting: Ensure accurate and consistent pipetting, especially during serial dilutions.

    • Edge Effects: Avoid using the outer wells of microplates for critical data points as they are more prone to evaporation.

  • Data Analysis:

    • Curve Fitting: Use a consistent non-linear regression model to calculate IC50 values.

Question 5: I am seeing higher than 100% cell viability at low concentrations of this compound in my MTT/XTT/MTS assay. Why is this happening?

Answer: This phenomenon can be due to a few factors:

  • Antioxidant Activity: this compound is a known antioxidant.[7][8][9][10][11][12][13] In cell viability assays that rely on the reduction of a tetrazolium salt (like MTT, XTT, and MTS), the antioxidant properties of this compound can directly reduce the assay reagent, leading to a false positive signal and an apparent increase in cell viability.

  • Assay Interference: To check for this, run a cell-free control where you add this compound to the assay medium and the reagent without any cells. A color change indicates direct reduction of the reagent by this compound.

  • Hormetic Effect: Some compounds can have a hormetic effect, where they stimulate cell proliferation at low concentrations and are inhibitory at higher concentrations.

Solution: If direct assay interference is confirmed, consider using a different viability assay that does not rely on cellular redox potential, such as a crystal violet assay or a cell counting method.

Question 6: My western blot results for protein expression changes after this compound treatment are not consistent.

Answer: Inconsistent western blot results can be due to variability in sample preparation, loading, or antibody incubation.

Western Blot Troubleshooting Workflow start Inconsistent Western Blot Results sample_prep Sample Preparation - Consistent lysis - Accurate protein quantification start->sample_prep electrophoresis Electrophoresis & Transfer - Equal protein loading - Efficient protein transfer sample_prep->electrophoresis probing Antibody Incubation & Detection - Consistent antibody dilutions - Standardized incubation times - Appropriate detection method electrophoresis->probing analysis Data Analysis - Consistent band quantification probing->analysis consistent Consistent Results analysis->consistent

Caption: A workflow for troubleshooting inconsistent western blot results.

Key areas to check:

  • Consistent Treatment: Ensure that cells are treated with a consistent concentration and for a standardized duration in all experiments.

  • Lysis and Protein Quantification: Use a consistent lysis buffer and accurately quantify the total protein concentration in each sample to ensure equal loading.

  • Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.

  • Antibody Performance: Use high-quality antibodies and ensure consistent antibody dilutions and incubation times.

Data Presentation

Table 1: Potential Sources of Inconsistency and Recommended Solutions

Issue Potential Cause Recommended Solution
Compound Precipitation Poor aqueous solubility of this compound.Lower final solvent concentration, sonicate, or gently warm the solution. Prepare fresh dilutions.
Color Change of Solution Oxidation of this compound.Protect from light, limit air exposure, and be mindful of solution pH.
Variable IC50 Values Inconsistent compound purity, assay conditions, or experimental execution.Verify compound purity, standardize cell density and incubation times, ensure accurate pipetting, and use consistent data analysis methods.
Cell Viability >100% Antioxidant activity of this compound interfering with redox-based assays.Run a cell-free control to confirm interference. Use an alternative viability assay (e.g., crystal violet).
Inconsistent Western Blots Variability in sample preparation, protein loading, or antibody incubation.Ensure consistent cell treatment, accurate protein quantification, use of a loading control, and standardized antibody protocols.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

This protocol provides a general workflow for analyzing protein expression changes.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Kinase Assay

This is a general protocol for an in vitro kinase assay and should be adapted for the specific kinase of interest.

  • Reaction Setup: In a microplate, combine the kinase, the specific substrate, and this compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualization

Signaling Pathway: Potential Targets of this compound

This compound has been reported to modulate several signaling pathways, including the mTOR, HO-1, and STING pathways. The following diagram illustrates a simplified overview of these pathways and potential points of intervention by this compound.

Brasilin_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_HO1 HO-1 Pathway cluster_STING STING Pathway mTOR mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Chemokines Chemokine Production IRF3->Chemokines This compound This compound This compound->mTOR Inhibition This compound->Nrf2 Activation This compound->STING Activation

Caption: Simplified diagram of signaling pathways potentially modulated by this compound.

References

Technical Support Center: Enhancing Brasilin's Efficacy Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on modifying the structure of Brasilin to improve its therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a natural homoisoflavonoid compound primarily isolated from the heartwood of plants like Caesalpinia sappan and Haematoxylum brasiletto.[1][2] These plants have traditional uses in treating a variety of conditions, including inflammation, fever, and diabetes.[2][3] Modern research has identified several key biological activities of this compound, including:

  • Anti-inflammatory Effects: this compound is a known inhibitor of the NLRP3 inflammasome, a key component in the inflammatory response.[4] It has also been shown to reduce inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3]

  • Anticancer Properties: It exhibits cytotoxic effects against a range of cancer cell lines.[2] Its mechanisms include inducing apoptosis (programmed cell death) and autophagy, inhibiting cell proliferation, and potentially acting as an iron chelator.[1][2][5]

  • Antioxidant and Antibacterial Activities: this compound protects cells from oxidative stress and shows activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5]

  • Hypoglycemic Effects: The compound has demonstrated potential in managing blood sugar levels.[1]

Q2: My newly synthesized this compound derivative has poor aqueous solubility. What are some common strategies to address this?

Poor aqueous solubility is a common challenge with natural product derivatives that can limit bioavailability and therapeutic efficacy. Inspired by general medicinal chemistry strategies and work on similar compounds, consider the following approaches:

  • Introduction of Polar Functional Groups: Strategically add polar groups such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) to the this compound scaffold. This can increase hydrophilicity. Care must be taken to avoid modifying key pharmacophoric regions essential for biological activity.

  • Prodrug Approach: Convert a key functional group (like a hydroxyl) into an ester or a phosphate ester. These prodrugs are often more water-soluble and can be enzymatically cleaved in vivo to release the active parent drug.

  • Salt Formation: If your derivative contains an acidic or basic center, converting it into a salt (e.g., a hydrochloride or sodium salt) can significantly enhance its solubility in water.

  • Formulation with Carriers: For experimental purposes, using drug delivery systems like polymers or liposomes can improve the solubility and delivery of poorly soluble compounds.[2]

Q3: I've successfully synthesized a this compound analog, but it shows significantly lower biological activity than the parent compound. What are the likely reasons?

A decrease in efficacy post-modification can often be traced back to several factors related to the structure-activity relationship (SAR):

  • Disruption of Key Binding Interactions: The modification may have altered or removed a functional group critical for binding to the biological target. For example, a hydroxyl group that forms a crucial hydrogen bond with an enzyme's active site might have been removed.

  • Steric Hindrance: The addition of a bulky chemical group could be physically preventing the molecule from fitting into the target's binding pocket.

  • Altered Electronic Properties: Changes to the molecule's electron distribution can affect its reactivity and interaction with the target protein. The oxidation of this compound to Brazilein, for instance, involves the conversion of a hydroxyl to a carbonyl group, which fundamentally alters the compound's electronic structure.[6]

  • Reduced Cell Permeability: While modifications might improve solubility, they can sometimes negatively impact the molecule's ability to cross cell membranes to reach an intracellular target.

It is crucial to systematically test a series of related analogs to build an SAR profile and identify which regions of the this compound scaffold are tolerant to modification.

Q4: How do I choose the most relevant biological assay to screen my this compound derivatives for improved efficacy?

The choice of assay should be guided by the therapeutic area you are targeting, based on this compound's known mechanisms of action.

  • For Anti-inflammatory Activity: An NLRP3 inflammasome inhibition assay is highly relevant. This typically involves using LPS-primed macrophages, stimulating them with an NLRP3 activator like nigericin or ATP, and then measuring the release of IL-1β via ELISA.[4] this compound has a reported IC50 of 1.98 μM in this type of assay.[4]

  • For Anticancer Activity:

    • Cell Proliferation/Viability Assays: Use standard assays like MTT or MTS on relevant cancer cell lines (e.g., breast, lung, colon cancer) to determine the IC50 of your compounds.[2][7]

    • Apoptosis Assays: If a compound shows good cytotoxicity, follow up with assays like Annexin V/PI staining or caspase activation assays to confirm it is inducing apoptosis.[1]

    • Signaling Pathway Analysis: For promising leads, use Western blotting to investigate effects on key cancer-related pathways that this compound is known to modulate, such as the STING/TBK1/IRF3 pathway or those involving GSK-3β/β-Catenin.[7][8]

  • For General Mechanistic Insights: Investigate pathways that this compound broadly impacts, such as NF-κB or Nrf2 nuclear translocation, which can be assessed via immunofluorescence or Western blotting of nuclear/cytoplasmic fractions.[1][4]

Data on this compound's Biological Activity

The following table summarizes key quantitative data on this compound's efficacy in various biological assays.

Target/AssayCell Line/SystemPotency (IC50)Reference
NLRP3 Inflammasome ActivationMurine Bone Marrow-Derived Macrophages (BMDMs)1.98 µM[4]
Cell ViabilityNon-Small Cell Lung Cancer (A549)Approx. 20 µM[7]
Cell ViabilityNon-Small Cell Lung Cancer (H358)Approx. 25 µM[7]
TNFα SignalingMetastatic Breast Cancer (MDA-MB-231)Identified as a potential inhibitor[9]

Key Signaling Pathways & Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for effective research planning.

Brasilin_NLRP3_Inhibition This compound's Dual Inhibition of the NLRP3 Inflammasome cluster_priming Priming Step cluster_activation Activation Step LPS LPS NFkB NF-κB Activation LPS->NFkB ProIL1B Pro-IL-1β & NLRP3 Expression NFkB->ProIL1B Nigericin Nigericin / ATP (K+ Efflux) NLRP3_Assembly NLRP3 Inflammasome Assembly Nigericin->NLRP3_Assembly Casp1 Caspase-1 Activation NLRP3_Assembly->Casp1 IL1B IL-1β Release (Inflammation) Casp1->IL1B This compound This compound This compound->NFkB Inhibits This compound->NLRP3_Assembly Inhibits

Caption: this compound inhibits both the priming and activation steps of the NLRP3 inflammasome.[4]

SAR_Workflow Workflow for Synthesis and Evaluation of this compound Derivatives start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization solubility Aqueous Solubility Test characterization->solubility bio_assay Primary Biological Assay (e.g., NLRP3 Inhibition) solubility->bio_assay sar_analysis Structure-Activity Relationship (SAR) Analysis bio_assay->sar_analysis sar_analysis->start Iterate Design lead_opt Lead Optimization sar_analysis->lead_opt

References

Validation & Comparative

A Comparative Guide to Brasilin and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural compounds as potential anticancer agents continues to be a significant area of research in the quest for more effective and less toxic cancer therapies. Among the plethora of phytochemicals, brasilin, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has garnered attention for its cytotoxic and apoptotic effects on various cancer cell lines.[1] This guide provides a comparative analysis of this compound against three other well-researched natural anticancer compounds: curcumin, resveratrol, and quercetin. The objective is to offer a comprehensive overview of their relative performance based on available experimental data, detailing their mechanisms of action and providing insights into their potential as therapeutic agents.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for this compound, curcumin, resveratrol, and quercetin in two commonly studied breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that these values are compiled from various studies and experimental conditions, such as treatment duration, can influence the results.

Table 1: IC50 Values in MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Treatment Duration (hours)Reference
This compound54 ± 3.724[2]
Curcumin24.5024[3]
Curcumin25Not Specified[1]
Curcumin2048[4]
Resveratrol131.0024[3]
Resveratrol15148[5]
Resveratrol23824[6]
Quercetin3724[7]
Quercetin20096

Table 2: IC50 Values in MDA-MB-231 Breast Cancer Cells

CompoundIC50 (µM)Treatment Duration (hours)Reference
This compound>20 (viability reduction at 20 µM)48[6]
Curcumin23.3024[3]
Curcumin26Not Specified[1]
Resveratrol306.0024[3]
Quercetin>10024[7]

Induction of Apoptosis: A Comparative Overview

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The tables below present data on the percentage of apoptotic cells induced by each compound in breast cancer cell lines.

Table 3: Apoptosis Induction in MCF-7 Breast Cancer Cells

CompoundConcentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Reference
Curcumin20 (IC50)4875.7[4]
Quercetin200 (IC50)9613.7-fold increase

Mechanisms of Action and Signaling Pathways

The anticancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound

This compound has been shown to exert its anticancer effects through multiple mechanisms. It can induce apoptosis through both intrinsic and extrinsic pathways.[1] Key signaling pathways modulated by this compound include:

  • mTOR Pathway: this compound can inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8]

  • NF-κB Pathway: It has been demonstrated that this compound and its oxidized form, brazilein, can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival.[9]

  • MAPK Pathway: this compound has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, which are involved in cell proliferation and survival.

  • STING Pathway: Recent studies suggest that this compound can activate the STING (stimulator of interferon genes) pathway, leading to an anti-tumor immune response.[10]

  • HDAC Inhibition: this compound can inhibit the activity of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[11]

Brasilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibition IKK IKK This compound->IKK Inhibition mTOR mTOR This compound->mTOR Inhibition MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibition STING STING This compound->STING Activation HDAC HDAC This compound->HDAC Inhibition NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_n IRF3 IRF3->IRF3_n Translocation Histone Histones HDAC->Histone NFkB_n->Gene_Expression IRF3_n->Gene_Expression Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetylation Acetylated_Histone->Gene_Expression

Caption: this compound's multifaceted anticancer mechanisms.

Curcumin, Resveratrol, and Quercetin

These well-studied polyphenols also modulate a wide array of signaling pathways, often with overlapping targets.

  • Curcumin: Known to interact with multiple targets, including transcription factors (e.g., NF-κB, AP-1), enzymes (e.g., COX-2, LOX), and protein kinases (e.g., MAPK). It induces apoptosis through both mitochondrial and death receptor pathways.

  • Resveratrol: Exerts its anticancer effects by modulating various pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It is also known to activate sirtuins, which are involved in cell longevity and metabolism.

  • Quercetin: This flavonoid has been shown to induce apoptosis and cell cycle arrest by targeting signaling pathways such as PI3K/Akt and MAPK. It also possesses antioxidant properties that can contribute to its anticancer effects.

Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Curcumin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compounds for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the activation or inhibition of signaling pathways by examining the phosphorylation status or expression levels of key proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells (e.g., MCF-7, MDA-MB-231) Treatment Treat with Natural Compounds (this compound, Curcumin, etc.) Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT Apoptosis_Assay Annexin V-PI Assay Treatment->Apoptosis_Assay Western_Blot Western Blot Treatment->Western_Blot Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

Caption: A generalized workflow for comparing anticancer compounds.

Conclusion

This guide provides a comparative overview of the anticancer properties of this compound, curcumin, resveratrol, and quercetin. While all four compounds demonstrate promising cytotoxic and pro-apoptotic effects in breast cancer cell lines, their potencies and specific molecular mechanisms can vary. The provided data, though compiled from different studies, offers a valuable starting point for researchers. Direct, head-to-head comparative studies under standardized conditions are warranted to definitively rank the efficacy of these natural compounds. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate further research and drug development efforts in the field of natural product-based cancer therapeutics.

References

A Comparative Guide to Brasilin and Hematoxylin Staining for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, Hematoxylin has been a cornerstone of histology, prized for its ability to render cell nuclei in a distinctive blue-purple hue, providing a detailed view of cellular morphology.[1] However, its close chemical relative, Brasilin, presents a compelling red alternative for nuclear staining. This guide offers an objective comparison of this compound and Hematoxylin, detailing their mechanisms, protocols, and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the appropriate stain for their specific needs.

Chemical and Staining Properties at a Glance

This compound is a natural dye extracted from the heartwood of trees such as Caesalpinia echinata and Haematoxylon brasiletto.[1] It is structurally very similar to Hematoxylin, which is extracted from the logwood tree, Haematoxylum campechianum, differing by only a single hydroxyl group.[1] This minor structural difference is responsible for the significant variation in their staining colors.

Both compounds are not dyes themselves but are dye precursors. They must first be oxidized to their active forms, Brazilein and Hematein, respectively.[1] This oxidation can be achieved through exposure to light and air (natural oxidation) or more rapidly with chemical oxidizing agents like sodium iodate.[1]

Crucially, neither Brazilein nor Hematein will effectively stain tissues on their own. They require a metallic mordant, typically a salt of aluminum or iron, to act as a bridge between the dye and the tissue.[1] The mordant imparts a positive charge to the dye-mordant complex, which then allows it to bind electrostatically to negatively charged (basophilic) components of the cell, most notably the phosphate groups of nucleic acids (DNA and RNA) in the nucleus.[1][2]

Key Differences:

FeatureThis compoundHematoxylin
Natural Source Caesalpinia echinata, Haematoxylon brasiletto[1]Haematoxylum campechianum
Active Form Brazilein (via oxidation)[1]Hematein (via oxidation)[1]
Nuclear Staining Color Red[1]Blue-Purple[1]
Common Mordant Aluminum, Iron[1]Aluminum, Iron

Staining Mechanism: A Step-by-Step Process

The staining mechanism for both this compound and Hematoxylin follows a similar multi-step pathway involving oxidation and mordanting.

G cluster_this compound This compound Staining Pathway This compound This compound (Dye Precursor) Oxidation_B Oxidation (e.g., Sodium Iodate) This compound->Oxidation_B Oxidizing Agent Brazilein Brazilein (Active Dye) Oxidation_B->Brazilein Complex_B Brazilein-Mordant Complex (Positively Charged) Brazilein->Complex_B Mordant_B Mordant (e.g., Aluminum Ions) Mordant_B->Complex_B Tissue_B Tissue (Negatively Charged Chromatin) Complex_B->Tissue_B Electrostatic Binding Stained_B Red Stained Nucleus Tissue_B->Stained_B

This compound Staining Pathway

G cluster_hematoxylin Hematoxylin Staining Pathway Hematoxylin Hematoxylin (Dye Precursor) Oxidation_H Oxidation (e.g., Sodium Iodate) Hematoxylin->Oxidation_H Oxidizing Agent Hematein Hematein (Active Dye) Oxidation_H->Hematein Complex_H Hematein-Mordant Complex (Positively Charged) Hematein->Complex_H Mordant_H Mordant (e.g., Aluminum Ions) Mordant_H->Complex_H Tissue_H Tissue (Negatively Charged Chromatin) Complex_H->Tissue_H Electrostatic Binding Stained_H Blue-Purple Stained Nucleus Tissue_H->Stained_H

Hematoxylin Staining Pathway

Performance Comparison: A Data-Driven Perspective

While Hematoxylin is the established standard, this compound offers a viable alternative, particularly when a red nuclear stain is needed for contrast in multiplex staining or as a substitute for other red nuclear stains like Nuclear Fast Red.[1] However, comprehensive, side-by-side quantitative data on their performance is limited in published literature. The following table summarizes known characteristics and outlines key parameters for experimental comparison.

Performance MetricThis compound (Brazilein)Hematoxylin (Hematein)Proposed Quantitative Assay
Staining Intensity Stains nuclei red. Staining intensity is dependent on dye concentration and mordant.Stains nuclei blue-purple. Intensity can be controlled by staining time (progressive) or differentiation (regressive).Colorimetric Analysis: Measure optical density of stained nuclei in digitized images of tissue sections.
Specificity Primarily stains nuclear chromatin.Primarily stains nuclear chromatin, but can also stain other basophilic structures.Signal-to-Noise Ratio: Quantify the ratio of staining intensity in the nucleus versus the cytoplasm.
Photostability Generally considered to have good stability, though less documented than Hematoxylin.Good to very good lightfastness, especially with a mordant (Blue Wool Scale rating of 6-7). Fading is slow under normal storage.[2]Fade Test: Expose stained slides to a standardized light source for varying durations and measure the decrease in optical density over time.
Acid Sensitivity Brazilein is reported to be much more acid-sensitive than Hematein.[3]More resistant to acidic conditions, allowing for differentiation with acid-alcohol.pH Challenge: Expose stained slides to solutions of varying pH and quantify any change in staining intensity.

Experimental Protocols

To facilitate a direct comparison, the following protocols are provided. These are starting points and may require optimization based on tissue type and fixation method.

Tissue Preparation (Common for Both Protocols)
  • Deparaffinization: Deparaffinize tissue sections in xylene.

  • Rehydration: Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

Comparative Staining Workflow

G cluster_workflow Comparative Staining Workflow cluster_this compound This compound Group cluster_hematoxylin Hematoxylin Group Start Deparaffinized and Rehydrated Tissue Sections Split Divide Slides into Two Groups Start->Split Stain_B 1. Nuclear Staining: Immerse in Brazilein solution (3-5 minutes) Split->Stain_B Group 1 Stain_H 1. Nuclear Staining: Immerse in Hematoxylin solution (3-5 minutes) Split->Stain_H Group 2 Wash_B1 2. Washing: Wash in running tap water Stain_B->Wash_B1 Diff_B 3. Differentiation (Optional): Dip in 0.5% acid alcohol (few seconds) Wash_B1->Diff_B Wash_B2 4. Washing: Rinse in running tap water Diff_B->Wash_B2 Counterstain Counterstain (e.g., Eosin) Wash_B2->Counterstain Wash_H1 2. Washing: Wash in running tap water Stain_H->Wash_H1 Diff_H 3. Differentiation: Dip in 0.5% acid alcohol (few seconds) Wash_H1->Diff_H Blue 4. Bluing: Immerse in weak alkaline solution (e.g., Scott's tap water) (1-2 minutes) Diff_H->Blue Wash_H2 5. Washing: Rinse in running tap water Blue->Wash_H2 Wash_H2->Counterstain Dehydrate Dehydrate, Clear, and Mount Counterstain->Dehydrate Analyze Microscopic Analysis and Quantitative Comparison Dehydrate->Analyze

Comparative Staining Workflow
Reagent Preparation

Alum-Mordanted this compound (Brazalum)

  • Stock Solution: Dissolve 1g of this compound in 100 ml of 70% ethanol.

  • Working Solution:

    • Potassium alum: 5g

    • Distilled water: 100 ml

    • This compound stock solution: 10 ml

    • Sodium iodate: 0.2g

    • Dissolve alum in warm water, cool, and then add the this compound solution. Add sodium iodate to oxidize (ripen) the solution.

Alum-Mordanted Hematoxylin (e.g., Mayer's Hematoxylin)

  • Hematoxylin crystals: 1g

  • Distilled water: 1000 ml

  • Sodium iodate: 0.2g

  • Ammonium or potassium alum: 50g

  • Citric acid: 1g

  • Chloral hydrate: 50g

  • Dissolve reagents in water in the order listed.

Conclusion

Hematoxylin remains the undisputed gold standard for routine histological nuclear staining due to its robust performance, extensive historical use, and the wealth of expertise surrounding its application.[1] It provides crisp, blue-purple nuclear detail that is the basis of pathological diagnosis.

This compound, however, emerges as a strong and viable alternative. Its red nuclear stain offers a distinct advantage in specific contexts, such as providing high contrast for subsequent blue or green chromogens in immunohistochemistry or in situ hybridization. While direct quantitative comparisons are not abundant, the chemical similarities suggest comparable performance in terms of binding to nuclear chromatin. The primary differences lie in the resulting color and this compound's higher sensitivity to acidic conditions.[3] For laboratories looking to expand their staining repertoire or seeking a reliable red nuclear counterstain, this compound is a valuable tool worthy of consideration and further investigation.

References

Brasilin's Antioxidant Prowess: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brasilin's antioxidant activity against established natural antioxidants, Quercetin and Ascorbic Acid. The following sections detail the quantitative antioxidant capacity of these compounds, the experimental protocols for key assays, and the underlying cellular mechanisms of action.

This compound, a natural red pigment extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its therapeutic properties, including its potent antioxidant effects. This guide delves into the validation of this compound's antioxidant activity, presenting a comparative analysis with Quercetin, a well-studied flavonoid, and Ascorbic Acid (Vitamin C), a benchmark antioxidant.

Comparative Antioxidant Activity

The antioxidant capacity of this compound, Quercetin, and Ascorbic Acid has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the available data on the antioxidant activity of these three compounds across different assays.

Disclaimer: The IC50 values presented in this table are compiled from various studies. Direct comparison should be made with caution as experimental conditions can vary between different research groups.

Antioxidant AssayThis compound (IC50)Quercetin (IC50)Ascorbic Acid (IC50)
DPPH Radical Scavenging 0.067 µg/mL[1]~2.93 - 5.77 µg/mL[2][3]~5.48 - 13.97 µg/mL[3][4]
ABTS Radical Scavenging Not widely reported~2.04 - 12.15 µg/mL[2][4]~5.48 µg/mL[4]
Ferric Reducing Antioxidant Power (FRAP) Not widely reportedNot widely reported in IC50Not widely reported in IC50

Mechanism of Action: Nrf2 Signaling Pathway

This compound exerts its antioxidant effects, in part, by modulating key cellular signaling pathways involved in the defense against oxidative stress. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant genes, leading to the transcription of a suite of protective enzymes and proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH solution (e.g., 1:1 v/v) DPPH_sol->Mix Sample_sol Prepare various concentrations of this compound/standards Sample_sol->Mix Incubate Incubate in the dark at room temperature (e.g., 30 min) Mix->Incubate Absorbance Measure Absorbance at ~517 nm Incubate->Absorbance Calculate Calculate % Inhibition and IC50 value Absorbance->Calculate

References

A Comparative Analysis of Brasilin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of various extraction methods for Brasilin, a valuable bioactive compound found in the heartwood of Caesalpinia sappan L. (sappanwood). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of extraction techniques supported by experimental data to aid in the selection of the most suitable method for their specific research and development needs.

Abstract

The extraction of this compound from sappanwood is a critical step in harnessing its therapeutic potential. This guide evaluates both conventional and modern extraction techniques, including Maceration, Reflux, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE). A detailed comparison of these methods based on key performance indicators such as extraction yield, this compound content, processing time, and environmental impact is presented. Furthermore, this guide provides detailed experimental protocols for each method and explores the molecular pathways associated with this compound's bioactivity through pathway diagrams.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for various this compound extraction methods, offering a clear comparison of their efficiency and operating parameters.

Extraction MethodSolventTemperature (°C)TimeSolid-to-Solvent RatioExtraction Yield (%)This compound Content (mg/g of extract)Reference
MacerationWater-EthanolRoom Temperature72 h1:104.58-[1]
Reflux95% EthanolBoiling Point3 h (3 cycles)1:20-Higher than NADES-UAE[1][2]
Ultrasound-Assisted Extraction (UAE)Water69.920.2 min1:29.9 (g/mL)~0.293 (mg GAE/g sample)-[3]
Ultrasound-Assisted Extraction (UAE)Ethanol5015 min1:10 (g/mL)6.125-
Microwave-Assisted Extraction (MAE)28% Ethanol-70 s--Maximized[4]
Enzyme-Assisted Extraction (EAE)Water (with cellulase)503 h--479.609[5]
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent40-60----[4][6][7]

Note: "-" indicates data not specified in the cited sources. The yield for UAE is presented as mg Gallic Acid Equivalents per gram of sample. The this compound content for MAE was maximized under the specified conditions. SFE data for this compound is limited; the table reflects general findings for flavonoid extraction from plant matrices.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate experimental replication and adaptation.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Preparation of Plant Material: The heartwood of Caesalpinia sappan L. is coarsely powdered.

  • Extraction: A known weight of the powdered plant material is placed in a closed vessel with a suitable solvent (e.g., a water-ethanol mixture) at a specified solid-to-solvent ratio (e.g., 1:10).

  • Incubation: The mixture is allowed to stand at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filtration: The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, typically under reduced pressure, to obtain the crude this compound extract.[1]

Reflux Extraction

Reflux extraction is another conventional method that utilizes heating to enhance extraction efficiency.

Protocol:

  • Preparation of Plant Material: The sappanwood is powdered.

  • Extraction Setup: The powdered material is placed in a round-bottom flask with a suitable solvent (e.g., 95% ethanol) and a condenser is attached.

  • Heating: The mixture is heated to the boiling point of the solvent. The solvent vaporizes, condenses in the condenser, and flows back into the flask, ensuring continuous extraction.

  • Extraction Cycles: The process is typically repeated for a set number of cycles (e.g., 3 cycles of 1 hour each) to maximize the extraction of this compound.[8]

  • Filtration and Concentration: After cooling, the extract is filtered and the solvent is removed by evaporation.

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that employs ultrasonic waves to improve extraction efficiency.

Protocol:

  • Preparation of Plant Material: The sappanwood is dried and powdered.

  • Extraction Mixture: A specific amount of the powdered material is mixed with a solvent (e.g., water or ethanol) in a vessel.

  • Sonication: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe at a specific frequency (e.g., 20-40 kHz), temperature, and time.

  • Separation: The extract is separated from the solid residue by centrifugation or filtration.

  • Analysis: The resulting extract can be analyzed for this compound content and other properties.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: The sappanwood is powdered.

  • Extraction Mixture: The powdered material is mixed with a solvent (e.g., 28% ethanol) in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a specific power (e.g., 800 W) for a short duration (e.g., 70 seconds).[4]

  • Cooling and Filtration: The mixture is allowed to cool before being filtered to obtain the extract.

  • Concentration: The solvent is evaporated to yield the crude extract.

Enzyme-Assisted Extraction (EAE)

EAE uses enzymes to break down the plant cell walls, facilitating the release of intracellular compounds.

Protocol:

  • Preparation of Plant Material: The sappanwood is powdered.

  • Enzymatic Treatment: The powdered material is suspended in a buffer solution containing a specific enzyme (e.g., cellulase) at an optimized concentration, temperature, and pH.

  • Incubation: The mixture is incubated for a specific period (e.g., 3 hours) with agitation to allow for enzymatic hydrolysis of the cell wall components.[5]

  • Enzyme Inactivation: The enzyme is inactivated by heating the mixture.

  • Extraction and Separation: The desired compounds are then extracted using a suitable solvent, followed by filtration or centrifugation.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Protocol:

  • Preparation of Plant Material: The sappanwood is dried and ground to a specific particle size.

  • SFE System: The ground material is packed into an extraction vessel.

  • Extraction: Supercritical CO₂, often with a co-solvent like ethanol to increase polarity, is passed through the vessel at a controlled temperature and pressure.

  • Separation: The pressure is then reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds, which are collected in a separator.

  • Optimization: The extraction parameters (pressure, temperature, CO₂ flow rate, and co-solvent percentage) are optimized to maximize the yield of this compound.[4][6][7]

Mandatory Visualization: Signaling Pathways

This compound exhibits its therapeutic effects, in part, by modulating key cellular signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are implicated in the anti-inflammatory and antioxidant activities of this compound.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB_p50_p65 NF-κB (p50/p65) IkappaB->NFkappaB_p50_p65 Inhibition Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB_p50_p65->Nucleus Translocation NFkappaB_p50_p65_nucleus NF-κB (p50/p65) Gene_Expression Gene Expression (Pro-inflammatory cytokines) This compound This compound This compound->IKK_complex Inhibition NFkappaB_p50_p65_nucleus->Gene_Expression Transcription DNA DNA

Caption: NF-κB Signaling Pathway and this compound's Inhibitory Action.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Growth_Factors Growth Factors Stress Stimuli Receptor_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Kinase Ras Ras Receptor_Kinase->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation ERK_nucleus ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) Gene_Expression Gene Expression (Cell proliferation, differentiation, inflammation) Transcription_Factors->Gene_Expression Transcription This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition ERK_nucleus->Transcription_Factors Activation

Caption: MAPK/ERK Signaling Pathway and Potential Inhibition by this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that depends on the specific objectives of the research or application, including desired yield, purity, processing time, cost, and environmental considerations. Conventional methods like maceration and reflux are simple and low-cost but are often time-consuming and may lead to the degradation of thermolabile compounds. Modern techniques such as UAE, MAE, and EAE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields. SFE stands out as a green and highly selective method, although the initial equipment cost can be high. This guide provides the necessary data and protocols to assist researchers in making an informed decision for the efficient and effective extraction of this compound for further scientific investigation and product development.

References

A Comparative Analysis of Brasilin and Cisplatin Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer efficacy of Brasilin, a natural compound derived from the heartwood of Caesalpinia sappan L., and Cisplatin, a widely used chemotherapeutic agent. This analysis is based on available in-vitro experimental data, focusing on their cytotoxic effects and mechanisms of action in cancer cell lines.

Executive Summary

Both this compound and Cisplatin demonstrate significant cytotoxic effects against cancer cells, primarily through the induction of apoptosis. Direct comparative studies in the same cell line under identical conditions are limited. However, available data from individual and a limited number of comparative studies allow for a preliminary assessment of their relative efficacy. Cisplatin generally exhibits a lower IC50 value, indicating higher potency in many cancer cell lines. This compound, however, shows promise as a potential therapeutic agent, with evidence of synergistic effects when used in combination with cisplatin. This guide presents a compilation of quantitative data, detailed experimental methodologies, and an overview of the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates for this compound (or its oxidized form, Brazilein) and Cisplatin in various cancer cell lines as reported in the literature. It is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparison of IC50 Values in T47D Breast Cancer Cells [1]

CompoundCell LineIC50Treatment Duration
Brazilein-Containing FractionT47D68 µg/mL24 hours
CisplatinT47D16 µM24 hours
CisplatinT47D43.694 µM24 hours[2]

Table 2: Apoptosis Induction in T47D Breast Cancer Cells [1]

TreatmentPercentage of Apoptotic Cells
Brazilein-Containing Fraction80.59%
Cisplatin80.86%
Combination (Brazilein-Fraction + Cisplatin)93.93%

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

CompoundCell LineIC50Reference
This compoundA549 (Lung Carcinoma)43 µg/mL[3][4]
This compoundU266 (Multiple Myeloma)Not specified, but induced apoptosis[5]
This compoundMDA-MB-231 (Breast Cancer)~20 µM (at 48h)[6]
This compoundMCF7 (Breast Cancer)~40 µM (at 48h)[6]
This compoundT47D (Breast Cancer)50 µM (14.3 µg/mL)[7]

Table 4: IC50 Values of Cisplatin in Various Cancer Cell Lines

CompoundCell LineIC50Reference
CisplatinT47D-CSCs (Breast Cancer Stem Cells)~2.5-fold higher than non-CSCs[8]
CisplatinVarious Ovarian Carcinoma Cell LinesWide range (e.g., 2 to 40 µM for SKOV-3)[9]
CisplatinVarious cell linesHigh variability reported[10]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of this compound and Cisplatin are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 6x10³ cells/well for T47D cells) and allowed to adhere overnight.[1]

  • Treatment: The cells are then treated with various concentrations of this compound or Cisplatin and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubate1 Incubate overnight start->incubate1 add_compounds Add varying concentrations of This compound or Cisplatin incubate1->add_compounds incubate2 Incubate for 24 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Experimental workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/PI Staining)

The induction of apoptosis is a key mechanism of action for both this compound and Cisplatin. The Annexin V/Propidium Iodide (PI) assay is a common method used to detect and quantify apoptotic cells by flow cytometry.[14][15][16][17][18]

General Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound, Cisplatin, or a combination of both for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis start Treat cells with this compound or Cisplatin harvest Harvest cells (adherent and floating) start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quantify Quantify apoptotic cell populations flow_cytometry->quantify

Experimental workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the intrinsic apoptotic pathway, which is often mediated by the p53 tumor suppressor protein.[4] this compound can increase the expression of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[4] Additionally, this compound has been reported to affect other pathways, including the mTOR pathway and the STING/TBK1/IRF3 pathway.[19][20]

Brasilin_Pathway cluster_p53 p53-Mediated Pathway cluster_caspase Caspase Cascade This compound This compound p53 p53 This compound->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway for this compound-induced apoptosis.

Cisplatin-Induced Apoptosis

Cisplatin's primary mechanism of action is the formation of DNA adducts, which leads to DNA damage.[21] This damage is recognized by cellular machinery, triggering a cascade of events that can lead to apoptosis. The DNA damage response often involves the activation of the ATR kinase, which in turn phosphorylates and activates p53.[21] Activated p53 can then induce apoptosis through the intrinsic pathway, similar to this compound, by modulating the expression of Bcl-2 family proteins.[22] Cisplatin can also activate other signaling pathways, such as the JNK/p38 MAPK pathway and the ER stress pathway, which also contribute to its apoptotic effects.[23][24]

Cisplatin_Pathway cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cis Caspase Cascade Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates p53_cis p53 ATR->p53_cis activates Bax_cis Bax p53_cis->Bax_cis upregulates Bcl2_cis Bcl-2 p53_cis->Bcl2_cis downregulates Mitochondrion_cis Mitochondrion Bax_cis->Mitochondrion_cis promotes permeabilization Bcl2_cis->Mitochondrion_cis inhibits permeabilization Cytochrome_c_cis Cytochrome c release Mitochondrion_cis->Cytochrome_c_cis Caspase9_cis Caspase-9 Cytochrome_c_cis->Caspase9_cis activates Caspase3_cis Caspase-3 Caspase9_cis->Caspase3_cis activates Apoptosis_cis Apoptosis Caspase3_cis->Apoptosis_cis

Simplified signaling pathway for Cisplatin-induced apoptosis.

Conclusion

Based on the available in-vitro data, both this compound and Cisplatin are effective inducers of apoptosis in cancer cells. Cisplatin generally demonstrates higher potency with lower IC50 values. However, the use of a brazilein-containing fraction in the direct comparative study suggests that compounds from Caesalpinia sappan L. have significant anti-cancer activity. Notably, the combination of the brazilein-containing fraction and cisplatin resulted in a synergistic effect, leading to a higher rate of apoptosis than either agent alone.[1] This suggests that this compound or its derivatives could be valuable as part of a combination therapy strategy to enhance the efficacy of existing chemotherapeutic agents like Cisplatin, potentially allowing for lower, less toxic doses. Further research, including direct comparative studies with pure this compound across a broader range of cancer cell lines and in-vivo models, is warranted to fully elucidate its therapeutic potential.

References

Brasilin's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brasilin, a natural compound extracted from the heartwood of Caesalpinia sappan L., has a long history in traditional medicine for treating various ailments.[1] Modern scientific investigations are progressively validating its therapeutic potential, particularly its significant anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of this compound's anti-inflammatory effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. Primarily, it targets the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.[3][4][5]

Experimental evidence demonstrates that this compound can suppress the activation of NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[3][5] Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells show that this compound significantly inhibits LPS-induced NF-κB transcriptional activity.[3][5] This inhibition is achieved, in part, by down-regulating the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key upstream mediator in the NF-κB pathway.[3][5][6][7][8] The suppression of IRAK4 by this compound leads to reduced activation of c-Jun NH2-terminal kinase (JNK), a component of the MAPK pathway, which in turn prevents the activation of NF-κB.[3][5]

Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like Interleukin-1β (IL-1β).[2] Research indicates that this compound can inhibit both the priming and activation steps of the NLRP3 inflammasome pathway.[2]

The diagram below illustrates the signaling pathway through which this compound mediates its anti-inflammatory effects.

Brasilin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IRAK4 IRAK4 TLR4->IRAK4 Activates JNK JNK IRAK4->JNK Activates IKK IKK JNK->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB_IκB NF-κB-IκB Complex NFκB NF-κB NFκB_IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates This compound This compound This compound->IRAK4 Inhibits This compound->JNK Inhibits DNA DNA NFκB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines iNOS_COX2 iNOS, COX-2 Genes->iNOS_COX2

Caption: this compound's anti-inflammatory signaling pathway.

Comparative Performance Data

This compound has been evaluated in various in vitro and in vivo models, demonstrating potent anti-inflammatory activity. The following table summarizes key quantitative data from these studies, comparing its effects to controls.

Assay Model System This compound Concentration Effect Alternative/Control Effect of Alternative/Control Reference
IL-1β Release LPS-primed mouse bone marrow-derived macrophages (BMDMs) + NigericinIC₅₀: 1.98 µMDose-dependent inhibition of IL-1β release.Vehicle ControlNo inhibition.[2]
NF-κB Transcriptional Activity LPS-stimulated RAW264.7 macrophagesVaries (dose-dependent)Significant suppression of LPS-induced NF-κB activity.LPS aloneHigh NF-κB activity.[3][5]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Staphylococcus aureus-induced mastitis in miceDose-dependentSignificantly inhibited the expression of TNF-α, IL-1β, and IL-6.Untreated Mastitis ModelElevated levels of TNF-α, IL-1β, and IL-6.[4]
iNOS and COX-2 Protein Expression LPS-stimulated RAW264.7 macrophagesVaries (dose-dependent)Significantly decreased protein levels of iNOS and COX-2.LPS aloneElevated expression of iNOS and COX-2.[3][5]
Nitric Oxide (NO) Production LPS-stimulated RAW264.7 macrophagesVaries (dose-dependent)Reduced production of nitrite.LPS aloneIncreased nitrite production.[6]

While direct head-to-head studies with established nonsteroidal anti-inflammatory drugs (NSAIDs) are limited, the mechanistic profile of this compound shows it acts on upstream signaling pathways (IRAK4, NF-κB), in contrast to traditional NSAIDs like Diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes. This suggests this compound may offer a broader spectrum of anti-inflammatory action.

Experimental Protocols

The evaluation of this compound's anti-inflammatory properties relies on a series of well-established in vitro and in vivo experimental protocols.

General Experimental Workflow for In Vitro Anti-inflammatory Screening

The diagram below outlines a typical workflow for assessing the anti-inflammatory potential of a compound like this compound in a cell-based assay.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Analysis Cell_Seeding Seed Macrophages (e.g., RAW264.7) Pre_treatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Griess_Assay Griess Assay (for Nitric Oxide) Supernatant_Collection->Griess_Assay ELISA ELISA (for Cytokines: TNF-α, IL-6, etc.) Supernatant_Collection->ELISA Western_Blot Western Blot (for Proteins: iNOS, COX-2, p-JNK) Cell_Lysis->Western_Blot Luciferase_Assay Luciferase Assay (for NF-κB activity) Cell_Lysis->Luciferase_Assay

Caption: In vitro anti-inflammatory screening workflow.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blotting).[9] After adherence, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[9]

2. Nitric Oxide (NO) Measurement (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol: 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation at room temperature, the absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.[9]

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with a capture antibody for the cytokine of interest. A detection antibody, followed by a substrate solution, is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.[3]

4. Western Blot Analysis:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated JNK, IκBα).

  • Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

5. NF-κB Luciferase Reporter Assay:

  • Principle: This assay measures the transcriptional activity of NF-κB.

  • Protocol: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment with this compound and/or LPS, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[3][5]

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound, highlighting its potential as a novel therapeutic agent. Its unique mechanism of action, targeting upstream signaling molecules like IRAK4 and the NLRP3 inflammasome, distinguishes it from many existing anti-inflammatory drugs. Further pre-clinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in the management of inflammatory diseases.

References

A Comparative Analysis of the Cytotoxic Effects of Brasilin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Brasilin, a natural homoisoflavonoid compound, and its synthetic derivatives. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate research and development in the field of cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below. Lower IC50 values indicate higher cytotoxic potency.

Table 1: IC50 Values of this compound and Brazilein in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay MethodReference
This compoundMCF-7/HER2Breast Cancer54 ± 3.7MTT[1]
This compoundT47DBreast Cancer50MTT[2]
This compound4T1Breast Cancer3.7Not Specified[2]
BrazileinMCF-7/HER2Breast Cancer51 ± 2.1MTT[3]
BrazileinT47DBreast Cancer> 68 µg/mLMTT[2]

Table 2: IC50 Values of Acetylated this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Assay MethodReference
Brazilin-derived triacetateA2780Ovarian Carcinoma5.2SRB[4]

Table 3: IC50 Values of Aza-brazilan Derivatives Containing Imidazolium Salts

CompoundCell LineCancer TypeIC50 (µM)Assay MethodReference
Compound 39SMMC-7721Hepatocellular Carcinoma0.56MTT[5]
Compound 39A549Non-small Cell Lung Cancer1.51MTT[5]
Compound 39HeLaCervical Cancer1.12MTT[5]
Compound 39MCF-7Breast Cancer0.89MTT[5]
Compound 55SMMC-7721Hepatocellular Carcinoma0.52MTT[5]
Compound 55A549Non-small Cell Lung Cancer1.30MTT[5]
Compound 55HeLaCervical Cancer0.98MTT[5]
Compound 55MCF-7Breast Cancer0.76MTT[5]
Compound 57MCF-7Breast Cancer0.35MTT[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its derivatives) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified duration.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound and its derivatives are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound and its derivatives.

G cluster_0 In Vitro Cytotoxicity Assessment A Cell Line Selection (e.g., MCF-7, A549) B Cell Seeding (96-well plates) A->B C Compound Treatment (this compound & Derivatives) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of test compounds.

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives have been shown to exert their cytotoxic effects by targeting key signaling pathways involved in cancer progression. These include the NF-κB, HER2, PI3K/Akt, and c-Src kinase pathways.

G cluster_1 Signaling Pathways Targeted by this compound & Derivatives cluster_nfkb NF-κB Pathway cluster_her2 HER2 Pathway cluster_csrc c-Src Pathway This compound This compound & Derivatives IKK IKK This compound->IKK inhibits HER2 HER2 This compound->HER2 inhibits cSrc c-Src Kinase This compound->cSrc inhibits NFkB NF-κB IKK->NFkB activates Proliferation Cell Proliferation NFkB->Proliferation promotes Survival Cell Survival NFkB->Survival promotes Apoptosis Apoptosis PI3K_Akt PI3K/Akt HER2->PI3K_Akt activates PI3K_Akt->Proliferation promotes PI3K_Akt->Survival promotes cSrc->Proliferation promotes Invasion Cell Invasion cSrc->Invasion promotes

Caption: this compound and its derivatives inhibit key oncogenic signaling pathways.

References

Validation of Brasilin as a Specific Iron Chelator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Brasilin, a natural compound, with established iron chelators—Deferoxamine, Deferiprone, and Deferasirox. The objective is to evaluate this compound's potential as a specific iron chelator for researchers, scientists, and drug development professionals. The comparison is based on available experimental data, focusing on mechanisms of action, binding characteristics, and methodologies for validation.

Introduction to Iron Chelation Therapy

Iron is essential for numerous physiological processes, but its excess can be toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron chelation therapy is a crucial medical treatment for iron overload disorders, such as thalassemia and hemochromatosis, which result from frequent blood transfusions or genetic factors. Effective iron chelators bind to excess iron, forming stable, non-toxic complexes that can be excreted from the body. The ideal iron chelator possesses high affinity and specificity for iron, good oral bioavailability, and a favorable safety profile.

This compound , a natural homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has demonstrated iron-chelating properties in preclinical studies. This guide evaluates its potential by comparing it against the three most commonly used clinical iron chelators.

Comparative Analysis of Iron Chelators

A direct quantitative comparison of the iron-binding affinity of this compound with the established chelators is challenging due to the lack of published stability constants (log K) or pFe values for this compound. However, a qualitative and mechanistic comparison is presented based on available data.

FeatureThis compoundDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Source Natural (from Caesalpinia sappan)Bacterial Siderophore (from Streptomyces pilosus)SyntheticSynthetic
Chemical Nature HomoisoflavonoidHexadentate hydroxamateBidentate hydroxypyridinoneTridentate bis-hydroxyphenyl-triazole
Binding Stoichiometry (Chelator:Iron) 2:1[1][2][3]1:1[4]3:1[4][5]2:1[4][5]
Denticity Bidentate[1][2][3]HexadentateBidentateTridentate
Administration InvestigationalParenteral (subcutaneous/intravenous)OralOral
Known Iron Binding Affinity (log K) Not Reported~30.6~37~37
Specificity for Fe(III) Binds Fe(III) and Fe(II)[1][2][3]; Specificity over other metals not quantitatively reported.HighHighHigh, with low affinity for copper and zinc[6]

Experimental Protocols for Validation

Validating a compound as a specific iron chelator involves a series of in vitro and cellular assays to determine its binding stoichiometry, affinity, specificity, and efficacy in a biological context.

Spectrophotometric Determination of Iron Chelation and Stoichiometry (Job's Plot)

This method is used to determine the binding ratio of a chelator to iron.

Principle: The method of continuous variation (Job's plot) is employed. Solutions are prepared with varying mole fractions of the chelator and iron, while the total molar concentration is kept constant. The absorbance of the resulting complex is measured at its maximum absorption wavelength. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[1]

Protocol:

  • Prepare equimolar stock solutions of this compound and a ferric iron salt (e.g., FeCl₃) in a suitable buffer (e.g., 50 mM MOPS, pH 7.0, with 50% methanol)[1].

  • Prepare a series of solutions by mixing the this compound and iron stock solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume and total molar concentration constant (e.g., 0.2 mM)[1].

  • Incubate the solutions for a sufficient time to allow complex formation (e.g., 60 minutes at room temperature).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of the this compound-iron complex (e.g., 590 nm)[1].

  • Plot the absorbance versus the mole fraction of this compound. The peak of the plot will indicate the stoichiometry of the complex. For a 2:1 this compound:iron complex, the peak should be at a mole fraction of approximately 0.67.

Ferrozine Assay for Quantifying Iron Chelation Capacity

This assay quantifies the ability of a chelator to compete with a known iron-binding indicator.

Principle: Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺). When a chelator is introduced, it competes with ferrozine for iron binding. A decrease in the color intensity of the ferrozine-iron complex indicates the chelating activity of the test compound.

Protocol:

  • Prepare a solution of the test compound (this compound) at various concentrations.

  • In a 96-well plate, add the test compound solution, a solution of ferrous sulfate (FeSO₄), and a solution of ferrozine.

  • Incubate the mixture at room temperature for a set period (e.g., 10-30 minutes).

  • Measure the absorbance of the solution at 562 nm.

  • The iron-chelating activity is calculated as the percentage inhibition of the ferrozine-iron complex formation. A known chelator like EDTA can be used as a positive control.

Calcein-AM Assay for Intracellular Iron Chelation

This cell-based assay assesses the ability of a chelator to access and bind the labile iron pool (LIP) within cells.

Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of the resulting calcein is quenched by binding to intracellular labile iron. An effective iron chelator will enter the cell and sequester iron from calcein, leading to an increase in fluorescence.[7][8][9][10]

Protocol:

  • Culture a suitable cell line (e.g., HeLa or HepG2 cells) in a 96-well plate.

  • Load the cells with Calcein-AM (e.g., 0.5-1 µM) for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Treat the cells with various concentrations of the test chelator (this compound) and the comparator chelators.

  • Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • An increase in fluorescence intensity indicates intracellular iron chelation.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Iron Chelator Validation

G cluster_0 In Vitro Characterization cluster_1 Cellular Efficacy A Compound Preparation (this compound & Comparators) B Spectrophotometric Analysis (UV-Vis) A->B C Job's Plot (Stoichiometry) B->C D Ferrozine Assay (Chelation Capacity) B->D E Competition Assays (Specificity for Fe vs. Cu, Zn) D->E F Stability Constant Determination (Binding Affinity) E->F H Calcein-AM Assay (Intracellular Iron Chelation) F->H Validate in cellular context G Cell Culture (e.g., HepG2, HeLa) G->H I Cytotoxicity Assays (e.g., MTT, LDH) G->I J Analysis of Iron-related Proteins (e.g., Ferritin, Transferrin Receptor) H->J

Caption: Workflow for the validation of a novel iron chelator.

Signaling Pathway of Iron Overload and Chelation Therapy

G cluster_0 Iron Overload Pathogenesis cluster_1 Mechanism of Chelation Therapy A Excess Iron Accumulation (e.g., Transfusions, Hemochromatosis) B Increased Labile Iron Pool (LIP) A->B C Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) B->C G Binding to Labile Iron Pool B->G Chelator targets LIP D Reactive Oxygen Species (ROS) Production C->D I Inhibition of Fenton Reaction C->I Chelator inhibits E Oxidative Stress & Cellular Damage (Lipid peroxidation, DNA damage, etc.) D->E K Reduced Oxidative Stress E->K Mitigation of damage F Iron Chelator (e.g., this compound, DFO, DFP, DFX) F->G H Formation of Stable, Non-toxic Iron-Chelator Complex G->H G->I J Excretion of Iron Complex (Urine/Feces) H->J I->K

Caption: Iron overload pathology and the therapeutic action of iron chelators.

Conclusion

This compound demonstrates potential as an iron chelator, exhibiting a bidentate binding mechanism and forming a 2:1 complex with iron.[1][2][3] Its natural origin and ability to bind both ferric and ferrous iron are promising characteristics. However, for a comprehensive validation and to establish its specific efficacy in comparison to the gold-standard iron chelators, further quantitative data are essential. Specifically, the determination of the stability constant of the this compound-iron complex and a thorough investigation of its selectivity for iron over other biologically relevant metal ions are critical next steps for future research. The experimental protocols outlined in this guide provide a framework for obtaining this necessary data. Should further studies yield positive results, this compound could represent a valuable addition to the portfolio of iron-chelating agents.

References

Brasilin vs. Other Flavonoids: A Comparative Guide to Inhibiting Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative efficacy of brasilin against other well-studied flavonoids: quercetin, kaempferol, and luteolin. The information is compiled from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, quercetin, kaempferol, and luteolin in various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundMDA-MB-23120[1]
This compoundMCF-740[1]
QuercetinMCF-74.9, 17.2, 48[2]
QuercetinMDA-MB-46855[2]
QuercetinMDA-MB-231>100[3]
KaempferolMDA-MB-23143[3]
KaempferolBT474>100[3]
LuteolinMDA-MB-231Not specified[4][5]

Table 2: IC50 Values in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
QuercetinA5498.65 (24h), 7.96 (48h), 5.14 (72h) (in µg/ml)[6]
QuercetinH6914.2 (24h), 10.57 (48h), 9.18 (72h) (in µg/ml)[6]
KaempferolH460Not specified[7]
LuteolinA54941.59 (24h), 27.12 (48h), 24.53 (72h)[8]
LuteolinH46048.47 (24h), 18.93 (48h), 20.76 (72h)[8]
LuteolinH1975/OR93.71[9]
LuteolinH1975183.6[9]

Table 3: IC50 Values in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
QuercetinCaco-2~50[2]
QuercetinHT-2915, 81.65[2]
QuercetinSW62020[2]
KaempferolHT29Not specified[7]
LuteolinHT-29Not specified[10]

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit cell proliferation through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Brasilin_Signaling_Pathways cluster_STING STING/TBK1/IRF3 Pathway cluster_p53 p53/SLC7A11/GPX4 Pathway Brasilin_STING This compound STING STING Brasilin_STING->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Proliferation_Inhibition_STING Cell Proliferation Inhibition IRF3->Proliferation_Inhibition_STING Brasilin_p53 This compound p53 p53 Brasilin_p53->p53 SLC7A11 SLC7A11 p53->SLC7A11 GPX4 GPX4 SLC7A11->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis

This compound's modulation of key anti-proliferative signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Test compounds (this compound and other flavonoids)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.

Materials:

  • 96-well plates

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well and incubate at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes. Add 100 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.

Materials:

  • 6-well plates

  • Cell culture medium

  • Test compounds

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Incubation: Replace the medium with fresh, compound-free medium and incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the anti-proliferative effects of different flavonoids.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Anti-Proliferation Assays cluster_Analysis Data Analysis Cell_Culture Cell Line Culture MTT MTT Assay Cell_Culture->MTT BrdU BrdU Assay Cell_Culture->BrdU Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Compound_Prep Prepare Flavonoid Solutions (this compound, Quercetin, etc.) Compound_Prep->MTT Compound_Prep->BrdU Compound_Prep->Colony_Formation IC50 IC50 Determination MTT->IC50 Statistical_Analysis Statistical Analysis BrdU->Statistical_Analysis Colony_Formation->Statistical_Analysis Comparison Comparative Analysis IC50->Comparison Statistical_Analysis->Comparison

A general workflow for comparative anti-proliferation studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Brasilin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Brasilin, a natural red dye and pH indicator. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Hazard Information for this compound

Proper disposal begins with a thorough understanding of the compound's hazards. The following table summarizes the key safety data for this compound.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation (Category 2).[1]H315: Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation (Category 2A).[1]H319: Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]H335: May cause respiratory irritation.[1]
Acute Toxicity Oral TDLO (mouse): 10 mg/kg; Intraperitoneal LD50 (mouse): 1,500 mg/kg.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
First Aid: Skin Contact Immediately remove all soiled and contaminated clothing. Wash with soap and water.If skin irritation occurs, seek medical advice/attention.
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.If eye irritation persists, get medical advice/attention.[2]
First Aid: Inhalation Remove victim to fresh air at once.If you feel unwell, call a POISON CENTER or doctor/physician.
First Aid: Ingestion If swallowed, may cause nausea, vomiting and/or diarrhea.[3]Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

Procedural Guidance for this compound Disposal

The proper disposal of this compound waste must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure outlines the general steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Step 2: Waste Segregation Segregate this compound waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Solid Waste: Collect solid this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, clearly labeled hazardous waste container. Avoid drain disposal unless specifically authorized by your environmental health and safety (EHS) department for very dilute, neutralized solutions.

Step 3: Waste Container Labeling Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 474-07-7[1]

  • The primary hazards (e.g., "Irritant")

  • The accumulation start date

  • The name of the principal investigator or lab group

Step 4: Storage of Waste Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

Step 5: Waste Pickup and Disposal Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Brasilin_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Collect in a labeled hazardous solid waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container is_solid->liquid_waste Liquid label_container Label container with: - 'Hazardous Waste' - 'this compound' (CAS: 474-07-7) - Hazards (Irritant) - Accumulation Date solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated satellite accumulation area label_container->store_waste request_pickup Arrange for pickup by EHS or licensed contractor store_waste->request_pickup

Caption: A workflow diagram for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and waste management protocols.

References

Personal protective equipment for handling Brasilin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Brasilin. It offers procedural, step-by-step guidance for handling, storage, and disposal to ensure a safe laboratory environment.

Chemical and Physical Properties of this compound

This compound is a natural red pigment obtained from the wood of Caesalpinia sappan or Brazil-wood.[1] It is a crystalline solid that appears as yellow to brown crystals.[2][3] It is important to be aware of its properties to handle it safely.

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₅[1][2]
Molecular Weight286.28 g/mol [1][2]
AppearanceYellow to brown crystalline solid[2]
Melting Point156-157°C[2]
Storage Temperature2-8°C[2]
SolubilitySoluble in DMSO, DMF, and Ethanol.[2] Also soluble in water and ether.[3][4]
StabilitySensitive to air and light; turns orange upon exposure.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating it can be a warning-level hazard.[2][5] The primary hazards associated with this compound are:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

To mitigate these risks, the following personal protective equipment is essential when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves.To prevent skin contact and irritation.[5]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes, preventing serious irritation.[5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) respirator is recommended.To avoid inhalation of the powder, which can cause respiratory tract irritation.[5]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.

Standard Operating Procedure for Handling this compound

Proper handling of this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the standard procedure from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare work area (Fume hood or ventilated space) prep_ppe->prep_area weigh Carefully weigh this compound powder prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve clean Clean work area and equipment dissolve->clean dispose_ppe Dispose of contaminated PPE properly clean->dispose_ppe store Store remaining this compound at 2-8°C, protected from light dispose_ppe->store dispose_waste Dispose of chemical waste per institutional guidelines store->dispose_waste

Caption: Standard Operating Procedure for Handling this compound.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

For a small powder spill:

  • Avoid breathing the dust.[5]

  • Wear the appropriate PPE, including respiratory protection.

  • Gently sweep or vacuum the spilled solid. Avoid creating dust.

  • Place the collected material into a sealed container for disposal.

  • Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill This compound Spill Occurs evacuate Alert others and restrict access to the area spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Cover spill with absorbent material (if liquid) or gently sweep (if solid) ppe->contain collect Collect waste into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with appropriate solvent/detergent collect->decontaminate dispose Dispose of all waste according to institutional and local regulations decontaminate->dispose

Caption: this compound Spill Response Procedure.

Storage and Disposal

Storage: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] It is sensitive to air and light and should be protected from both to prevent degradation.[3][4]

Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures:

  • After eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]

  • After inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • After ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brasilin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brasilin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.